beta-Nicotinamide ribose monophosphate
Description
Historical Perspectives on Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Biology and NMN Discovery
The story of NMN is intrinsically linked to the history of NAD+ research, a journey that began over a century ago and has evolved to place NMN at the forefront of metabolic and aging research. revgenetics.comphytogenious.com
The initial discovery of what would later be identified as NAD+ occurred in 1906 when British biochemists Arthur Harden and William John Young observed that adding a boiled and filtered yeast extract significantly accelerated alcoholic fermentation. wikipedia.orgaboutnad.comhistorycooperative.org They termed the unknown heat-stable factor responsible for this effect a "coferment." wikipedia.org Subsequent work by Hans von Euler-Chelpin further characterized this molecule as a nucleotide sugar phosphate (B84403), and for their collective work on fermentation, Harden and von Euler-Chelpin were awarded the Nobel Prize in Chemistry in 1929. aboutnad.combiocrates.com
In the 1930s, Otto Heinrich Warburg elucidated the function of this coenzyme in hydride transfer and identified the nicotinamide portion as the active site for redox reactions. wikipedia.orgaboutnad.com The nutritional significance of these compounds was uncovered in 1938 when Conrad Elvehjem identified nicotinamide as the "anti-black tongue factor" in dogs, linking it to the prevention of pellagra. wikipedia.org A year later, Elvehjem provided strong evidence that nicotinic acid is used to synthesize NAD+. wikipedia.org The first enzyme in the NAD+ biosynthetic pathway was discovered by Arthur Kornberg in the early 1940s. wikipedia.orgaboutnad.com
While the broader roles of NAD+ were being established, the specific intermediates in its biosynthesis were also coming into focus. A pivotal moment in the history of NMN research occurred in 1963 when Chambon, Weill, and Mandel reported that NMN was essential for activating a nuclear enzyme, leading to the discovery of poly (ADP-ribose) polymerases (PARPs). revgenetics.comnih.gov This finding was significant as it was one of the first to describe a chemical reaction in which NAD+ was broken down into its component parts, highlighting the role of NMN in non-redox cellular processes. aboutnad.com
Further research continued to delineate the pathways of NAD+ synthesis. In 1958, Jack Preiss and Philip Handler discovered the pathway for synthesizing NAD+ from nicotinic acid, now known as the Preiss-Handler pathway. wikipedia.orgaboutnad.com The discovery of the salvage pathway, where nicotinamide is converted to NMN and then to NAD+, provided a more direct context for NMN's importance.
The 21st century has seen a significant surge in research specifically focused on NMN. supps247.com.au This increased interest is partly due to the growing understanding of the decline in NAD+ levels with age and in certain disease states. nih.govresearchgate.net Researchers like Shin-ichiro Imai and David Sinclair have been instrumental in advancing our understanding of NMN's role. phytogenious.com Imai's work has demonstrated NMN's effectiveness in enhancing NAD+ levels, while Sinclair's research has shed light on its role in activating sirtuins, a class of proteins involved in aging and longevity. phytogenious.com
A landmark study in 2014 showed that NMN supplementation could extend the lifespan of mice, providing strong evidence for its potential impact on longevity. revgenetics.com The discovery of a specific transporter for NMN, Slc12a8, in 2019 further solidified its unique role in cellular metabolism, as it allows NMN to be directly transported into cells for conversion to NAD+. revgenetics.comprohealth.com This evolving body of research has positioned NMN as a key molecule of interest for its potential to support various aspects of health. supps247.com.auillinois.edu
Fundamental Significance of NMN in Cellular Biochemistry
NMN's importance in cellular biochemistry stems from its direct and efficient conversion to NAD+, a cornerstone of cellular function. nih.govnih.gov
NMN is a key intermediate in the salvage pathway of NAD+ biosynthesis. nih.gov In this pathway, nicotinamide (NAM) is converted to NMN by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govbioengineer.org NMN is then adenylated by NMN adenylyltransferases (NMNATs) to form NAD+. nih.gov NMN can also be synthesized from nicotinamide riboside (NR) through the action of nicotinamide riboside kinases (NRKs). nih.gov
The role of NMN as a direct precursor is significant because the conversion of NMN to NAD+ is a critical step in maintaining the cellular NAD+ pool. nih.gov Studies have shown that oral administration of NMN is rapidly absorbed and converted to NAD+ in various tissues. nih.gov This efficient conversion has been demonstrated to have beneficial effects on a wide range of physiological functions in research models. nih.gov
The NAD+ metabolome is a complex network of synthesis, consumption, and recycling pathways. NAD+ exists in both oxidized (NAD+) and reduced (NADH) forms, playing a central role in redox reactions that are fundamental to energy production through processes like glycolysis and the tricarboxylic acid (TCA) cycle. biocrates.com
Beyond its role in redox reactions, NAD+ is also a critical substrate for several families of enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/CD157. nih.govnmnbio.co.uk These enzymes are involved in a wide array of cellular processes such as DNA repair, gene expression, and cellular signaling. nih.govnih.gov The consumption of NAD+ by these enzymes necessitates its constant replenishment, a process in which NMN is a key player. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
75414-16-3 |
|---|---|
Molecular Formula |
C11H16N2O8P+ |
Molecular Weight |
335.23 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/p+1/t7-,8-,9-,11-/m1/s1 |
InChI Key |
DAYLJWODMCOQEW-TURQNECASA-O |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Beta Nicotinamide Ribose Monophosphate
De Novo Biosynthesis Pathways of Beta-Nicotinamide Ribose Monophosphate
The de novo synthesis of this compound (NMN) is an intricate cellular process that builds this crucial molecule from simpler precursors. This pathway is particularly important when salvaged sources of nicotinamide (B372718) are insufficient. The primary route begins with the amino acid tryptophan.
Tryptophan-Dependent Routes to Nicotinic Acid Mononucleotide (NaMN)
The journey from tryptophan to Nicotinic Acid Mononucleotide (NaMN) involves a series of enzymatic steps. In mammals, the liver is the primary site for the conversion of tryptophan into nicotinamide. nih.gov This pathway, often referred to as the kynurenine (B1673888) pathway, begins with the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). researchgate.net
Through a number of subsequent reactions, kynurenine is eventually transformed into α-amino-β-carboxymuconate-ɛ-semialdehyde (ACMS). researchgate.net A portion of this ACMS spontaneously cyclizes to form quinolinic acid (QA). nih.govresearchgate.net The formation of quinolinic acid is a critical juncture, as the majority of ACMS is typically metabolized further down a different path. researchgate.net The enzyme quinolinic acid phosphoribosyltransferase (QPRT) then catalyzes the conversion of quinolinic acid to nicotinic acid mononucleotide (NaMN) in the presence of 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.govresearchgate.netfrontiersin.org
It is estimated that approximately 67 mg of tryptophan are required to produce 1 mg of nicotinamide, highlighting the complexity and relative inefficiency of this pathway compared to salvage routes. researchgate.net
Conversion of NaMN to NMN and Nicotinic Acid Adenine (B156593) Dinucleotide (NaAD)
Once Nicotinic Acid Mononucleotide (NaMN) is synthesized, it stands at a metabolic crossroads. The canonical step in the Preiss-Handler pathway, which starts with nicotinic acid, involves the adenylylation of NaMN by nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT) enzymes to form nicotinic acid adenine dinucleotide (NaAD). mdpi.comnih.gov Subsequently, NAD+ synthetase (NADS) catalyzes the amidation of NaAD to nicotinamide adenine dinucleotide (NAD+). frontiersin.orgnih.gov
The direct conversion of NaMN to NMN is less commonly cited in mammalian systems. However, some research suggests that under certain conditions or in specific organisms, enzymes with NMN synthetase activity could potentially convert NaMN directly to NMN. mdpi.comnih.gov More commonly, NMN is generated from the degradation of NAD+ by enzymes like Nudix hydrolases. mdpi.comnih.gov Additionally, recent studies have indicated that the cell surface enzyme CD38 can facilitate a base exchange reaction, converting NMN to NaMN, which suggests a potential intersection between the salvage and de novo/Preiss-Handler pathways. biorxiv.org
Salvage Pathways for NMN Synthesis
The salvage pathways are the primary mechanism for maintaining cellular NAD+ levels by recycling its degradation products. nih.govqualialife.com These pathways are generally more efficient than de novo synthesis.
Nicotinamide (NAM)-Dependent Pathway
This pathway is central to NAD+ homeostasis and begins with nicotinamide (NAM), a byproduct of NAD+-consuming enzymatic reactions. qualialife.com
The rate-limiting step in the primary salvage pathway is the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). nih.govacs.org This reaction is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govuniprot.orgnih.gov NMN is then converted to NAD+ by NMNAT enzymes. nih.gov
NAMPT exists in both intracellular (iNAMPT) and extracellular (eNAMPT) forms. nih.gov The intracellular form is crucial for maintaining the NAD+ pools within various cellular compartments, including the nucleus, cytoplasm, and mitochondria. nih.gov While eNAMPT has been identified as a cytokine and adipokine, its enzymatic activity in the extracellular space is considered limited due to the low levels of ATP required for the reaction. uniprot.org
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Pathway | Reaction |
| Tryptophan 2,3-dioxygenase (TDO) | De Novo | Tryptophan → N-formylkynurenine |
| Indoleamine 2,3-dioxygenase (IDO) | De Novo | Tryptophan → N-formylkynurenine |
| Quinolinate Phosphoribosyltransferase (QPRT) | De Novo | Quinolinic Acid + PRPP → Nicotinic Acid Mononucleotide (NaMN) |
| Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT) | De Novo/Salvage | NaMN + ATP → Nicotinic Acid Adenine Dinucleotide (NaAD) / NMN + ATP → NAD+ |
| NAD+ Synthetase (NADS) | De Novo | NaAD + Glutamine + ATP → NAD+ + Glutamate + AMP + PPi |
| Nicotinamide Phosphoribosyltransferase (NAMPT) | Salvage | Nicotinamide + PRPP → Nicotinamide Mononucleotide (NMN) + PPi |
The activity of NAMPT is regulated by a variety of factors, making it a critical control point in NAD+ metabolism.
Substrate and Product Inhibition: NAMPT activity is inhibited by its product, NMN, as well as by NAD+ and NADH. acs.org High concentrations of ATP can also be inhibitory. acs.org
Cellular Stress and Inflammatory Signals: The expression of NAMPT can be induced by cellular stressors such as hypoxia, starvation, and genotoxic stress. nih.govnih.gov Inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), also upregulate NAMPT expression. nih.gov
Metabolic State: In conditions like obesity, the expression of NAMPT in adipocytes is often increased and is stimulated by factors that induce insulin (B600854) resistance, such as TNF-α and IL-6. nih.gov
Pharmacological Modulators: Researchers have identified small molecule activators of NAMPT, such as P7C3 and SBI-797812, which can enhance its enzymatic activity and increase NAD+ levels. bioengineer.org These are often positive allosteric modulators that can alleviate feedback inhibition. acs.org Conversely, NAMPT inhibitors are being explored for their therapeutic potential in conditions like cancer, where cells have a high demand for NAD+. bioengineer.org
Aging: A decline in NAMPT activity and expression has been observed with aging, which is thought to contribute to the age-related decline in NAD+ levels. nih.gov
Table 2: Research Findings on Factors Influencing NAMPT Activity
| Factor | Effect on NAMPT Activity/Expression | Research Context |
| Feedback Inhibition | Inhibition | NAM, NAD+, and NADH act as inhibitors. acs.org |
| Cellular Stress | Induction | Hypoxia, starvation, and genotoxic stress increase NAMPT expression. nih.govnih.gov |
| Inflammatory Cytokines | Induction | TNF-α, IL-1β, and IL-6 upregulate NAMPT. nih.gov |
| Obesity | Increased Expression | Higher NAMPT levels are observed in adipocytes in obese individuals. nih.gov |
| Pharmacological Activators | Activation | Small molecules like P7C3 and SBI-797812 enhance NAMPT activity. bioengineer.org |
| Aging | Decline | Reduced NAMPT activity and expression are associated with the aging process. nih.gov |
Nicotinamide Riboside (NR)-Dependent Pathway
A significant pathway for NMN synthesis involves the precursor nicotinamide riboside (NR). nih.govnih.gov This pathway is crucial for utilizing both exogenous and endogenous NR to replenish cellular NMN and subsequently NAD+ levels. frontiersin.org
The direct conversion of nicotinamide riboside (NR) to NMN is catalyzed by the activity of nicotinamide riboside kinases (NRKs). frontiersin.orgnih.gov In humans, there are two identified NRK enzymes, NRK1 and NRK2, which perform this essential phosphorylation step. nih.govplos.org The reaction involves the transfer of a phosphate (B84403) group from a phosphate donor, typically ATP, to NR, yielding NMN. nih.govcolumbia.edu
The discovery of this pathway in 2004 identified NR as a new vitamin B3 precursor to NAD+ and established the NRK enzymes as critical mediators of its effect. nih.govnih.gov While both NRK1 and NRK2 catalyze the same fundamental reaction, they exhibit different substrate affinities and tissue expression patterns. frontiersin.orgnih.gov NRK1 is expressed ubiquitously across various tissues, whereas NRK2 expression is more restricted, found predominantly in skeletal and heart muscle. frontiersin.org Studies have shown that NRK1 has a higher affinity for NR compared to NRK2. nih.gov The activity of these kinases is considered essential for the cellular utilization of supplemental NR for NAD+ synthesis. frontiersin.orgnih.gov
Table 1: Properties of Human Nicotinamide Riboside Kinases (NRKs)
| Feature | NRK1 | NRK2 |
|---|---|---|
| Gene | Nmrk1 | Nmrk2 |
| Function | Phosphorylates NR to form NMN. frontiersin.orgnih.gov | Phosphorylates NR to form NMN. frontiersin.orgnih.gov |
| Tissue Expression | Ubiquitous. frontiersin.org | Primarily skeletal muscle and heart. frontiersin.org |
| Co-substrate | ATP, GTP. nih.gov | ATP only. nih.gov |
| KM for NR (with ATP) | 0.088 mM. nih.gov | 0.19 mM. nih.gov |
While the NRK-mediated phosphorylation is the direct route from NR to NMN, the cellular metabolism of NAD+ precursors is complex. A crucial aspect of NMN bioavailability involves the processing of extracellular NMN. Evidence strongly suggests that externally supplied NMN is not always transported directly into cells. researchgate.netnih.gov Instead, it can be dephosphorylated in the extracellular space to NR by ecto-enzymes such as CD73. nih.govresearchgate.netmdpi.com This newly formed NR is then transported into the cell by equilibrative nucleoside transporters (ENTs). nih.govnih.gov Once inside the cell, this NR is then a substrate for NRK1 or NRK2, which phosphorylate it back to NMN. nih.govnih.gov Therefore, the activity of NRK enzymes becomes indispensable for the utilization of extracellular NMN, providing an indirect but essential mechanism for NMN formation within the cell from an external NMN source. researchgate.netnih.gov
Studies using NRK1 knockout models have demonstrated that the ability of NMN supplementation to increase hepatic NAD+ levels is significantly diminished, providing compelling evidence for this extracellular conversion to NR as a primary route for cellular uptake and subsequent NMN synthesis. researchgate.netnih.gov
Interconversion Between NMN and NAD+
NMN sits (B43327) at a critical junction, acting as the immediate precursor to NAD+ and also being a product of NAD+ turnover. This interconversion is central to maintaining the cellular NAD+ pool, which is constantly consumed by various enzymatic reactions. nih.govfrontiersin.org
The final step in the salvage pathway synthesis of NAD+ is the conversion of NMN. nih.govnih.gov This reaction is catalyzed by a family of enzymes known as nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.govwikipedia.org The reaction involves the transfer of an adenylyl moiety from ATP to NMN, resulting in the formation of NAD+ and the release of diphosphate. nih.govabcam.com
Mammals possess three distinct NMNAT isoforms (NMNAT1, NMNAT2, and NMNAT3), each with a specific subcellular localization, which points to non-redundant, organelle-specific roles in maintaining distinct NAD+ pools. nih.govnih.gov This compartmentalization allows for the independent regulation of NAD+ levels in the nucleus, Golgi apparatus, and mitochondria, which is critical for the specific functions of these organelles. nih.gov All three isoforms can utilize NMN as a substrate to produce NAD+. abcam.comnih.gov
The cellular pool of NAD+ is in a constant state of turnover, being consumed by a variety of enzymes that use it as a substrate. nih.govyoutube.com Key classes of NAD+-consuming enzymes include sirtuins (SIRT), poly-ADP-ribose polymerases (PARPs), and NAD+ glycohydrolases like CD38. nih.govfrontiersin.org These enzymes cleave the glycosidic bond in NAD+, releasing nicotinamide (NAM) and ADP-ribose (or its derivatives). frontiersin.org
The released nicotinamide is not lost but is efficiently recycled back into NMN via the salvage pathway, primarily by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govresearchgate.net While these hydrolases degrade NAD+ to NAM, not directly to NMN, their action is the essential first step that provides the substrate for the salvage pathway to regenerate NMN. frontiersin.org Additionally, certain ecto-nucleotidases, such as CD73, can degrade extracellular NAD+ into NMN, and further into NR, which can then be taken up by the cell to reform NMN. mdpi.com This process highlights a direct link between extracellular NAD+ degradation and the generation of intracellular NMN precursors.
Subcellular Compartmentalization of NMN Metabolism
The synthesis and utilization of NMN and NAD+ are not uniform throughout the cell but are instead compartmentalized within specific organelles. This spatial organization allows for precise control over metabolic processes and signaling events in different cellular locations. nih.gov The key enzymes involved in NMN metabolism are strategically located to manage distinct nuclear, mitochondrial, and cytoplasmic NAD+ pools. nih.govnih.gov
Nucleus: The nucleus houses NMNAT1, indicating a dedicated capacity for nuclear NAD+ synthesis from NMN. nih.govnih.gov This nuclear pool of NAD+ is critical for the activity of PARPs and sirtuins, which are involved in essential processes like DNA repair and gene expression. nih.gov Intracellular NAMPT (iNAMPT) is also present in the nucleus, allowing for the local synthesis of NMN from salvaged nicotinamide. nih.gov
Mitochondria: NMNAT3 is exclusively located in the mitochondrial matrix. nih.govnih.gov This localization points to a self-contained pathway for mitochondrial NAD+ synthesis, which is vital for the energy-producing reactions of the electron transport chain and the activity of mitochondrial sirtuins (SIRT3, SIRT4, SIRT5).
Cytoplasm and Golgi Apparatus: NMNAT2 is found in the Golgi complex and synaptic vesicles. nih.govnih.gov In the cytoplasm, iNAMPT catalyzes the conversion of nicotinamide to NMN, and NRK1/2 convert NR to NMN. nih.govfrontiersin.org This cytoplasmic NMN can then be used for NAD+ synthesis in various compartments.
This compartmentalization underscores that NAD+ metabolism is not managed by a single, unified cellular pool but by a series of distinct, regulated, and localized pathways. nih.gov
Table 2: Subcellular Localization of Key Enzymes in NMN Metabolism
| Enzyme | Function | Subcellular Location |
|---|---|---|
| NAMPT (iNAMPT) | Converts Nicotinamide to NMN | Cytoplasm, Nucleus. nih.gov |
| NRK1 | Converts NR to NMN | Cytoplasm. frontiersin.org |
| NRK2 | Converts NR to NMN | Cytoplasm (muscle). frontiersin.org |
| NMNAT1 | Converts NMN to NAD+ | Nucleus. nih.govnih.gov |
| NMNAT2 | Converts NMN to NAD+ | Golgi Complex, Synaptic Vesicles. nih.govnih.gov |
| NMNAT3 | Converts NMN to NAD+ | Mitochondria. nih.govnih.gov |
Enzymatic Mechanisms and Regulation of Beta Nicotinamide Ribose Monophosphate Metabolism
Enzymatic Characteristics of NMN Biosynthesis and Consumption
The production and utilization of NMN are catalyzed by several key enzymes, each with distinct structural and functional properties. The primary enzymes involved in NMN metabolism are Nicotinamide (B372718) phosphoribosyltransferase (NAMPT), Nicotinamide Riboside Kinases (NRKs), and Nicotinamide Mononucleotide Adenylyltransferases (NMNATs). mdpi.comnih.gov
Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway in mammals, catalyzes the synthesis of NMN from nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP). mdpi.comnih.gov Structural studies of murine NAMPT have revealed a dimeric crystal structure. The complex of NAMPT with its product, NMN, shows specific interactions crucial for its function. A key feature is the hydrogen bond between the amino acid residue Asp219 and the amide group of NAM, which confers substrate specificity. researchgate.net Another critical residue, His247, is essential for the enzyme's catalytic activity and is assisted by conserved aspartic acids Asp313 and Asp279. researchgate.net
Nicotinamide Riboside Kinases (NRKs): NRKs are responsible for the phosphorylation of nicotinamide riboside (NR) to form NMN. mdpi.com In mammals, there are two isoforms, NRK1 and NRK2. nih.gov These enzymes belong to the nucleoside monophosphate kinase superfamily. researchgate.net Crystal structure analysis of human NRK1 complexed with NMN provides insights into its catalytic mechanism. researchgate.net Key residues such as Asp56 and Arg129 are vital for recognizing the ribose hydroxyl group of NR, while Arg128 and Arg132 are involved in binding ATP. The proposed active sites include Asp36, Asp56, and Lys16. researchgate.net
Nicotinamide Mononucleotide Adenylyltransferases (NMNATs): NMNATs catalyze the conversion of NMN to NAD+. nih.gov Eukaryotic cells have three isoforms with distinct subcellular localizations: NMNAT1 is found in the nucleus, NMNAT2 in the cytoplasm and Golgi apparatus, and NMNAT3 in the mitochondria. nih.govnih.gov This compartmentalization suggests specific roles for each isoform in regulating NAD+ biosynthesis in different cellular compartments. nih.gov
NAMPT: The catalytic mechanism of NAMPT involves the transfer of the phosphoribosyl group from PRPP to nicotinamide. The phosphorylation of His247 is a critical step that optimizes the positioning and stabilization of PRPP to facilitate the catalytic reaction. researchgate.net
NRKs: NRKs catalyze the transfer of a phosphate (B84403) group from ATP to NR. This phosphorylation step is crucial for trapping the precursor within the cell and committing it to the NAD+ synthesis pathway. mdpi.com
NMNATs: NMNATs catalyze the adenylation of NMN, a reaction that involves the transfer of an adenylyl group from ATP to NMN, forming NAD+ and releasing pyrophosphate. researchgate.net Initial-rate and product inhibition studies have revealed that the kinetic mechanisms of the three human NMNAT isozymes are distinct. NMNAT1 and NMNAT2 follow an ordered ternary complex mechanism where ATP binds before NMN. In contrast, NMNAT3 exhibits a different binding order, with NMN binding before ATP. researchgate.netdrugbank.com
The efficiency of NMN metabolism is heavily influenced by the substrate specificity and affinity of the involved enzymes.
NAMPT: NAMPT exhibits a high specificity for its substrate, nicotinamide. The hydrogen bond between Asp219 and the amide group of NAM is a primary determinant of this specificity. researchgate.net In terms of efficiency, NAMPT is considered the bottleneck in the NAD+ salvage pathway from nicotinamide, displaying a significantly lower efficiency compared to NMNAT. mdpi.com
NRKs: Human NRKs have an optimal pH range of 6.5–9.0 and are sensitive to heat. mdpi.com While both NRK1 and NRK2 can phosphorylate NR to NMN, they have distinct tissue expression patterns, with NRK2 being predominantly found in muscle tissue. nih.gov
NMNATs: The three NMNAT isoforms display differences in their substrate specificity. For instance, only NMNAT3 can efficiently use Inosine-5'-triphosphate (ITP) as an alternative to ATP. The conversion of the reduced form of NMN (NMNH) to the reduced form of NAD+ (NADH) occurs at similar rates for NMNAT1 and NMNAT3, but is much slower for NMNAT2. researchgate.netdrugbank.com Furthermore, the anti-cancer drug metabolite, tiazofurin (B1684497) monophosphate (TrMP), is a substrate for NMNAT1 and NMNAT3 but not for NMNAT2, indicating organelle-selective metabolism of this drug. drugbank.com The binding affinities of substrates are crucial in determining the in vivo substrate specificity of these enzymes, sometimes more so than the catalytic efficiency (kcat/Km). nih.govresearchgate.net
| Enzyme | Substrates | Product(s) | Key Structural/Functional Features |
| NAMPT | Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP) | β-Nicotinamide mononucleotide (NMN) | Dimeric structure; Asp219 determines NAM specificity; His247 is key for catalysis. researchgate.net |
| NRKs (NRK1, NRK2) | Nicotinamide Riboside (NR), ATP | β-Nicotinamide mononucleotide (NMN) | Asp56 and Arg129 for NR recognition; Arg128 and Arg132 for ATP binding. researchgate.net |
| NMNATs (NMNAT1, NMNAT2, NMNAT3) | β-Nicotinamide mononucleotide (NMN), ATP | Nicotinamide Adenine (B156593) Dinucleotide (NAD+), Pyrophosphate | Distinct subcellular localizations and kinetic mechanisms. nih.govnih.govresearchgate.net |
Regulation of NMN Levels within Cells
The intracellular concentration of NMN is meticulously regulated through various mechanisms to maintain cellular NAD+ homeostasis. This regulation occurs at both the transcriptional and post-translational levels, and involves intricate feedback loops.
The expression and activity of NMN-metabolizing enzymes are subject to complex regulatory controls.
Transcriptional Regulation: The regulation of NMNAT isoforms at the transcriptional level has been primarily studied for NMNAT2. The promoter of the NMNAT2 gene contains two cyclic AMP-responsive elements (CREs), and there is evidence for its regulation through CREB signaling. nih.gov For instance, impaired CREB-regulated transcription has been linked to reduced NMNAT2 expression. nih.gov
Post-Translational Regulation: Post-translational modifications also play a significant role in regulating these enzymes. For NMNAT1, in vivo phosphorylation has been observed, with phosphorylation of Serine 136 by protein kinase C preventing its interaction with PARP1. nih.gov Glucose levels have been shown to modulate NMNAT2 levels through post-translational regulation, where inhibition of proteasome-mediated protein degradation prevents NMNAT-2 degradation during glucose deprivation. nih.gov
Feedback mechanisms are essential for maintaining stable levels of NMN and NAD+. High doses of nicotinamide can lead to its methylation to N1-methylnicotinamide for excretion, which can affect the cellular methyl pool. nih.gov This suggests a mechanism to prevent excessive NAD+ synthesis.
A key example of feedback regulation involves the interplay between different cellular compartments. The induction of cytoplasmic NMNAT-2 can compete with the nuclear NMNAT-1 for their common substrate, NMN. This competition limits the availability of NMN in the nucleus, leading to reduced nuclear NAD+ synthesis. nih.gov This, in turn, can modulate the activity of NAD+-dependent enzymes in the nucleus, such as PARP-1, thereby influencing transcriptional programs. nih.gov The concept of negative feedback is a fundamental principle in maintaining homeostasis, where the body senses a change and activates mechanisms to reverse it. youtube.com
NMN as a Regulator of NAD+-Dependent Enzymes
Beta-Nicotinamide Ribose Monophosphate (NMN) functions as a critical precursor to Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme essential for a multitude of cellular processes. nutriop.comfoundmyfitness.com By influencing the intracellular pool of NAD+, NMN plays a pivotal regulatory role for several families of NAD+-dependent enzymes. These enzymes are central to cellular energy metabolism, DNA repair, and signaling pathways. nutriop.commdpi.com The availability of NMN can directly impact the activity of these enzymes, thereby modulating fundamental aspects of cellular health, stress resistance, and aging. mdpi.comnih.gov
Sirtuins are a class of NAD+-dependent deacetylases that are crucial regulators of cellular health and longevity. foundmyfitness.commasi.eu Their enzymatic activity is intrinsically linked to the cellular energy status through their absolute dependence on NAD+. foundmyfitness.com As NAD+ levels naturally decline with age, the activity of sirtuins also diminishes, contributing to age-related physiological decline. nih.govfrontiersin.org
NMN supplementation serves as a potent strategy to counteract this decline by boosting intracellular NAD+ levels. nutriop.commasi.eu This replenishment of the NAD+ pool directly enhances the activity of sirtuins. foundmyfitness.commasi.eu Activated sirtuins can then perform their vital functions, which include:
DNA Repair and Genomic Stability: Sirtuins, particularly SIRT1 and SIRT6, play a key role in DNA repair processes, helping to maintain genomic integrity. mdpi.commasi.eu
Metabolic Regulation: By deacetylating key metabolic enzymes, sirtuins like SIRT1 and SIRT3 improve metabolic efficiency and mitochondrial function. nih.govfrontiersin.org Supplementation with NMN has been shown to restore NAD+ pools, activating SIRT1 and SIRT3, which in turn improves mitochondrial function under stress. frontiersin.org
Inflammation and Stress Resistance: Sirtuins help regulate inflammatory pathways and enhance cellular resistance to oxidative stress. mdpi.com
Research has demonstrated that the benefits of NMN supplementation in various models of age-related decline are often attributed to the reactivation of sirtuins. For instance, studies have shown that NMN reverses age-induced inactivation of SIRT1 and stimulates SIRT3-mediated deacetylation of mitochondrial proteins, improving energy metabolism. nih.govfrontiersin.org The effects of NMN on endothelial cells may be mediated by both SIRT1 and SIRT2. frontiersin.org
Table 1: Influence of NMN on Sirtuin Activity
| Sirtuin Target | Regulatory Effect of NMN | Key Research Finding |
| SIRT1 | NMN boosts NAD+ levels, leading to SIRT1 activation. frontiersin.org | NMN supplementation reversed age-related SIRT1 inactivation and a subsequent decline in mitochondrial gene expression. nih.gov |
| SIRT2 | NMN supplementation can increase SIRT2 expression in endothelial cells. frontiersin.org | In cultured endothelial cells, the beneficial effects of NMN on mitochondrial respiration were dependent on both SIRT1 and SIRT2. frontiersin.org |
| SIRT3 | NMN increases the NAD+ pool available for SIRT3 in mitochondria. frontiersin.org | NMN treatment prevents post-ischemic depletion of mitochondrial NAD+ and suppresses mitochondrial fragmentation via SIRT3-dependent mechanisms. frontiersin.org |
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes primarily involved in DNA repair and the maintenance of genomic stability. nih.govfrontiersin.org PARP1, the most abundant member of this family, is activated by DNA damage. Upon activation, it cleaves NAD+ molecules and uses the ADP-ribose units to synthesize poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. nih.gov This process, known as PARylation, is a critical signal for the recruitment of DNA repair machinery.
This essential function, however, comes at a metabolic cost, as PARP1 is a major consumer of cellular NAD+. nih.gov Acute or excessive activation of PARP1 due to significant DNA damage can lead to a substantial depletion of the cellular NAD+ pool. nih.gov This NAD+ depletion can impair other essential cellular functions, including mitochondrial energy production.
Table 2: NMN and PARP Interaction
| Enzyme | Role | Interaction with NMN/NAD+ |
| PARP1 | DNA damage detection and repair signaling. frontiersin.org | A major consumer of NAD+. NMN supports PARP1 function by replenishing the NAD+ pool used for PARylation. foundmyfitness.comnih.gov |
Beyond sirtuins and PARPs, NMN levels are intricately linked with the activity of other NAD+-consuming enzymes, notably CD38 and SARM1.
CD38: This transmembrane enzyme is a primary NADase in mammalian cells, meaning it hydrolyzes NAD+ to cyclic ADP-ribose and nicotinamide. nmn.comnih.gov The expression and activity of CD38 increase significantly during aging and inflammation, and it is considered a major driver of age-related NAD+ decline. nih.govyoutube.com Crucially, research has shown that CD38 also directly consumes NMN, regulating NAD+ levels by controlling the availability of its precursor. nmn.comnih.gov Inflammation can increase CD38's consumption of both NAD+ and NMN. nmn.com Consequently, inhibiting CD38 has been shown to augment the NAD+-boosting effects of NMN supplementation, particularly in aged models. nmn.com
More recently, a novel function for CD38 has been identified: it can mediate a base-exchange reaction, converting NMN into nicotinic acid mononucleotide (NaMN) by swapping the nicotinamide group for nicotinic acid. nih.govbiorxiv.org This discovery reveals a previously unknown link between the NAD+ salvage pathway (which uses NMN) and the Preiss-Handler pathway (which uses NaMN), suggesting that CD38 can reroute NAD+ precursors. nih.govbiorxiv.org
SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing 1): SARM1 is a pro-degenerative enzyme whose activation is a key event in the process of axon destruction following injury or in certain neurodegenerative diseases. wustl.eduplu.edu The activity of SARM1 is tightly regulated by the ratio of NMN to NAD+. wustl.edunih.gov When an axon is damaged, the labile axonal enzyme NMNAT2, which converts NMN to NAD+, is lost. wustl.edu This leads to a rapid increase in NMN levels and a concurrent fall in NAD+ levels. biorxiv.org This increased NMN/NAD+ ratio directly activates SARM1. nih.govnih.gov NMN functions as an allosteric activator by binding to the auto-inhibitory ARM domain of SARM1, causing a conformational change that unleashes its potent NAD+-cleaving activity. wustl.eduplu.edunih.gov Activated SARM1 then rapidly consumes the remaining axonal NAD+, leading to a metabolic catastrophe and the ultimate demise of the axon. wustl.eduplu.edu
Table 3: NMN's Modulation of CD38 and SARM1
| Enzyme | Primary Function | Modulation by NMN |
| CD38 | Major NAD+ and NMN consuming enzyme (NADase). nmn.comnih.gov | NMN is a direct substrate for CD38 degradation. nmn.com CD38 can also convert NMN to NaMN via a base-exchange reaction. nih.govbiorxiv.org |
| SARM1 | Pro-degenerative NAD+-cleaving enzyme. wustl.eduplu.edu | An increased NMN/NAD+ ratio allosterically activates SARM1, triggering axon degeneration. nih.govbiorxiv.orgnih.gov |
Stereochemical Considerations in NMN Enzymatic Reactions
The biological activity of nicotinamide ribose monophosphate is critically dependent on its stereochemistry. NMN exists as two distinct stereoisomers, or diastereomers: β-nicotinamide ribose monophosphate (β-NMN) and α-nicotinamide ribose monophosphate (α-NMN). nih.govkayaj.com.au This structural difference arises from the orientation of the nicotinamide base relative to the ribose sugar.
In all known biological systems, only the β-anomer is physiologically active. nih.gov All enzymatic reactions involved in the NAD+ salvage pathway, including the conversion of NMN to NAD+ by NMN adenylyltransferase (NMNAT), are specific to the β-NMN isomer. The α-NMN isomer is not recognized by these enzymes and therefore does not serve as a precursor to NAD+.
This stereochemical specificity has significant implications for the synthesis of NMN.
Chemical Synthesis: Traditional chemical synthesis methods often produce a mixture of both α- and β-anomers. nih.govkayaj.com.au While less expensive, this approach results in a product with lower chiral purity, where a portion of the material is biologically inactive. kayaj.com.au
Enzymatic Synthesis: Biocatalytic methods, which use enzymes to produce NMN, are highly stereoselective. kayaj.com.aursc.org These methods mimic the natural metabolic pathways in the body and exclusively generate the biologically active β-NMN isomer, resulting in a product with high purity and stability. kayaj.com.aunih.gov Therefore, enzymatic synthesis is the preferred method for producing NMN for research and other applications to ensure biological efficacy. kayaj.com.au
Cellular and Subcellular Roles of Beta Nicotinamide Ribose Monophosphate
NMN's Central Role in NAD+ Homeostasis
The maintenance of stable intracellular NAD+ concentrations, known as NAD+ homeostasis, is critical for cellular function. bioengineer.org In mammalian cells, NAD+ is primarily synthesized through the salvage pathway, which recycles nicotinamide (B372718) (NAM), a byproduct of NAD+-consuming reactions. bioengineer.orgnih.gov This pathway involves two key enzymatic steps. First, the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT) converts NAM into NMN. bioengineer.orgnih.gov Subsequently, NMN is adenylylated by one of three NMN adenylyltransferase (NMNAT1-3) enzymes to form NAD+. nih.govnih.gov
NMN's position as the immediate intermediate in this principal pathway makes it a crucial node in the regulation of cellular NAD+ pools. nih.gov While for some time it was believed that NMN had to be converted to another precursor, nicotinamide riboside (NR), to enter the cell, a dedicated NMN transporter, Slc12a8, was later discovered in the gut of mice, suggesting that NMN can be directly transported into some cells before its conversion to NAD+. nih.gov By supplementing with NMN, it is possible to bypass the rate-limiting NAMPT step and effectively increase intracellular NAD+ levels, thereby supporting the vast array of biological processes that depend on this vital coenzyme. nih.govbiorxiv.org
Involvement in Cellular Energy Metabolism Pathways via NAD+
NMN is integral to cellular energy production through its role as a building block for NAD+. foryouth.cowellbeingmagazine.com NAD+ is an essential coenzyme in metabolic redox reactions, acting as a critical electron carrier that facilitates the conversion of nutrients into cellular energy in the form of adenosine (B11128) triphosphate (ATP). supps247.com.aubioengineer.orgnih.gov This function is fundamental to the body's ability to support all physiological activities, maintain homeostasis, and repair cellular damage. foryouth.co
The metabolic pathways of glycolysis and the tricarboxylic acid (TCA) cycle are central hubs for cellular respiration and energy extraction from glucose. youtube.com NAD+ plays an indispensable role in both processes. nih.govnih.gov
Glycolysis: During glycolysis, which occurs in the cytoplasm, NAD+ acts as an oxidizing agent, accepting high-energy electrons during the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate by the enzyme GAPDH. This reaction produces NADH, the reduced form of NAD+. nih.govyoutube.com
TCA Cycle: The NADH generated in glycolysis, along with pyruvate (B1213749), enters the mitochondria. Pyruvate is converted to acetyl-CoA, which then enters the TCA cycle. Within the mitochondrial matrix, several enzymes of the TCA cycle utilize NAD+ as a cofactor to oxidize intermediates, generating more NADH. youtube.com
Research has shown that NMN can directly stimulate glycolysis. nih.gov By increasing the availability of NAD+, NMN supports the flux of these critical energy-producing pathways. nih.gov In states of cellular stress or damage, a metabolic shift can occur between glycolysis and oxidative phosphorylation, a process influenced by NAD+ levels. nmn.com
Table 1: Key NAD+-Dependent Enzymes in Central Carbon Metabolism
| Metabolic Pathway | Enzyme | Function |
| Glycolysis | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Oxidizes glyceraldehyde-3-phosphate, producing NADH. |
| Pyruvate Dehydrogenation | Pyruvate Dehydrogenase Complex | Converts pyruvate to acetyl-CoA, producing NADH. |
| TCA Cycle | Isocitrate Dehydrogenase | Converts isocitrate to alpha-ketoglutarate (B1197944), producing NADH. |
| TCA Cycle | Alpha-Ketoglutarate Dehydrogenase | Converts alpha-ketoglutarate to succinyl-CoA, producing NADH. |
| TCA Cycle | Malate (B86768) Dehydrogenase | Converts malate to oxaloacetate, producing NADH. |
Mitochondria, the powerhouses of the cell, are the primary site of ATP production through a process called oxidative phosphorylation. supps247.com.au This process is heavily dependent on the NADH generated during glycolysis and the TCA cycle. nmn.com NADH donates its high-energy electrons to the electron transport chain (ETC) on the inner mitochondrial membrane. nih.gov This flow of electrons drives the pumping of protons, creating an electrochemical gradient that powers ATP synthase to produce large quantities of ATP. mdpi.com
NMN supplementation has been shown to have profound effects on mitochondrial health by boosting NAD+ levels:
Enhanced Mitochondrial Function: Studies show that NMN can preserve and improve mitochondrial function. In a murine model of hemorrhagic shock, NMN treatment preserved complex I-dependent mitochondrial respiration and prevented mitochondrial dysfunction in the liver and kidneys. nih.gov
Increased ATP Production: By restoring NAD+ pools, NMN enhances cellular metabolism and promotes ATP production. mdpi.comnmn.com In studies on aged stem cells, NMN treatment significantly increased ATP levels. nmn.com
Reduced Oxidative Stress: Dysfunctional mitochondria produce excessive reactive oxygen species (ROS), leading to oxidative stress. NMN has been demonstrated to reduce ROS production within mitochondria, partly by enhancing the activity of the antioxidant enzyme SOD2. nih.govmdpi.com
Mitochondrial Biogenesis: Research suggests NMN can increase the number of mitochondria in cells, further enhancing energy production capacity. foryouth.co
Table 2: Research Findings on NMN's Effects on Mitochondrial Function
| Study Model | Key Findings | Reference(s) |
| Murine Hemorrhagic Shock Model | Preserved mitochondrial oxidative phosphorylation and enhanced physiologic reserve. | nih.gov |
| Aged Rat Stem Cells | Increased ATP production, reduced reactive oxygen species (ROS), and decreased cellular senescence. | nmn.com |
| Aged Mice | Improved mitochondrial efficiency and increased ATP production. | foryouth.co |
| Ischemia-Reperfusion Injury Model | Suppressed mitochondrial fragmentation and reduced ROS generation. | nih.gov |
Contribution to DNA Repair Mechanisms
The integrity of the genome is constantly threatened by DNA damage from both endogenous and environmental sources. thewelltheory.com Cells possess sophisticated DNA repair mechanisms to counteract this damage, and these processes are critically dependent on NAD+. supps247.com.authewelltheory.com
A key family of DNA repair enzymes is the Poly(ADP-ribose) polymerases (PARPs), with PARP1 being the most prominent. nmn.com When a DNA strand break is detected, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes chains of poly(ADP-ribose) that signal for and recruit other repair proteins. nmn.comtmwellness.com This process consumes significant amounts of NAD+. nmn.com
With aging, declining NAD+ levels can impair PARP1 activity. nadiol.com Furthermore, an inhibitory protein called DBC1 increasingly binds to and inactivates PARP1 as NAD+ levels fall. thewelltheory.comnadiol.com Research has shown that boosting NAD+ levels with NMN can enhance DNA repair capacity by:
Increasing PARP1 Activity: NMN supplementation restores the NAD+ required for PARP1's enzymatic function. tmwellness.com
Reducing PARP1 Inhibition: Higher NAD+ levels reduce the interaction between PARP1 and its inhibitor, DBC1, freeing PARP1 to perform its repair functions. thewelltheory.comnadiol.com
In a study on aged mice, NMN treatment successfully increased PARP1 activity and reduced markers of DNA damage, demonstrating a tangible improvement in the cell's ability to maintain genomic stability. tmwellness.comfightaging.org
Influence on Chromatin Remodeling and Gene Expression
NMN influences the regulation of gene expression at an epigenetic level, primarily through its role in supplying NAD+ to a class of enzymes called sirtuins. wellbeingmagazine.comyoutube.com Sirtuins are NAD+-dependent protein deacetylases that play a crucial role in chromatin remodeling. youtube.com By removing acetyl groups from histone proteins—the spools around which DNA is wound—sirtuins can alter chromatin structure. nih.gov This remodeling makes DNA more or less accessible to transcription factors, thereby turning genes on or off. nih.govmdpi.com
This epigenetic regulation by sirtuins impacts a wide array of cellular processes, including metabolism, stress resistance, and longevity. youtube.com The activity of sirtuins is directly linked to the availability of NAD+, meaning that NMN can modulate global gene expression patterns by replenishing the NAD+ pool. wellbeingmagazine.com
Recent research has uncovered more specific ways NMN influences gene expression:
MicroRNA (miRNA) Expression: A study in aged mice found that NMN treatment significantly altered the expression profile of miRNAs in the aorta. nih.gov MiRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally. The changes induced by NMN were predicted to have anti-atherogenic effects and promote epigenetic rejuvenation. nih.gov
Circadian Rhythms: NAD+ metabolism is intricately linked to the body's circadian clock. NAD+ levels oscillate throughout the day, and these rhythms help control the expression of thousands of genes. nih.gov This suggests NMN could influence gene expression by supporting the NAD+-dependent functions of circadian proteins.
Table 3: NMN-Induced Changes in Aortic Gene Expression Regulators in Aged Mice
| Regulator Type | Name/Target | Function | Predicted Effect of NMN | Reference |
| MicroRNA | miR-34a | Pro-aging, pro-inflammatory | Downregulated | nih.gov |
| MicroRNA | miR-29 family | Regulates fibrosis and cellular senescence | Altered | nih.gov |
| Chromatin Remodeler | KMT2D | Histone methyltransferase | Target of NMN-regulated miRNAs | nih.gov |
| Chromatin Remodeler | DNMT1 | DNA methyltransferase | Target of NMN-regulated miRNAs | nih.gov |
| Transcription Factor | SOX2 | Stem cell function, implicated in atherosclerosis | Target of NMN-regulated miRNAs | nih.gov |
Roles in Cellular Stress Responses
Cells are equipped with intricate response systems to cope with various forms of stress, including oxidative stress, genotoxic stress, and inflammation. nmn.comforyouth.co NMN supports these protective mechanisms by elevating NAD+ levels, which are crucial for the function of stress-response proteins. nih.govforyouth.co
NMN's role in mitigating cellular stress is multifaceted:
Combating Oxidative Stress: NMN helps reduce the burden of oxidative stress by enhancing antioxidant defenses. Boosting NAD+ activates sirtuins, which can increase the production of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and enhance the function of others like glutathione. mdpi.comforyouth.conmn.com Studies have shown NMN treatment reduces levels of harmful reactive oxygen species (ROS). nih.govnmn.com
Reducing Inflammation: Chronic inflammation can disrupt cellular function. NMN has been shown to exert anti-inflammatory effects. supps247.com.au It can mitigate inflammation by modulating key signaling pathways, such as inhibiting the activation of NF-kB, and reducing the production of pro-inflammatory cytokines. nih.govforyouth.co
Surviving Genotoxic Stress: As detailed in the DNA repair section, NAD+ is vital for responding to DNA damage. Maintaining cellular NAD+ levels with precursors like NMN has been shown to be important for cell survival following exposure to genotoxic agents. mdpi.com
By bolstering NAD+ levels, NMN enhances the cell's capacity to withstand and adapt to various stressors, a key component of maintaining cellular health and resilience. nih.govforyouth.co
Pathways Associated with Cellular Senescence
The relationship between beta-Nicotinamide ribose monophosphate (NRH) and cellular senescence is primarily understood through its potent role as a precursor to Nicotinamide Adenine (B156593) Dinucleotide (NAD+). NAD+ is a critical coenzyme that interfaces with several hallmarks of aging, including the complex process of cellular senescence. nih.gov Cellular senescence is a state of irreversible cell-cycle arrest triggered by stressors like telomere shortening, DNA damage, and oncogene activation. nih.govresearchgate.net While senescent cells cannot proliferate, they remain metabolically active and can influence their environment through the Senescence-Associated Secretory Phenotype (SASP), which involves the release of various pro-inflammatory cytokines, chemokines, and growth factors. nih.govsci-hub.se
The level of intracellular NAD+ appears to be a critical regulator of the SASP. Research indicates that different inducers of senescence can lead to distinct SASP profiles based on NAD+ availability. For instance, replicative senescence, which is associated with significant DNA damage, is often accompanied by lower NAD+ levels. sci-hub.se This NAD+ depletion can activate AMP-activated protein kinase (AMPK) and p53, which in turn can attenuate the p38 MAPK signaling pathway, resulting in a SASP with low inflammatory characteristics. sci-hub.se
Conversely, boosting NAD+ levels with precursors can have a significant impact on the inflammatory nature of the SASP. Studies using nicotinamide mononucleotide (NMN), another NAD+ precursor, have shown that increasing the intracellular NAD+/NADH ratio enhances the expression of proinflammatory SASP factors. sci-hub.seforyouth.co Given that NRH is described as a more potent NAD+ precursor than others like NMN or nicotinamide riboside (NR), it is hypothesized to have a profound influence on these pathways. nih.govnih.gov By significantly elevating cellular NAD+, NRH can fuel the activity of NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are themselves involved in modulating senescence, DNA repair, and chromatin structure. sci-hub.senih.gov Therefore, while potentially mitigating senescence induction caused by NAD+ decline, NRH supplementation could also amplify the inflammatory signaling of already senescent cells by promoting a more robust SASP. nih.govsci-hub.se
| Pathway Component | Role in Senescence | Modulation by NAD+ Levels |
| SASP | Secretion of pro-inflammatory and tissue-remodeling factors by senescent cells. | High NAD+ levels can enhance the pro-inflammatory aspects of SASP. sci-hub.se |
| p38 MAPK | A key signaling pathway that regulates the expression of many SASP factors. | Moderately decreased by low NAD+ levels, leading to a less inflammatory SASP. sci-hub.se |
| AMPK | An energy sensor that is activated by low NAD+ levels. | Activation can attenuate p38 MAPK signaling and the subsequent SASP. sci-hub.se |
| PARPs | NAD+-dependent enzymes crucial for DNA repair. | Increased activity during DNA damage can deplete NAD+, influencing the onset of senescence. sci-hub.se |
| Sirtuins | A family of NAD+-dependent deacetylases that regulate cellular health and stress responses. | Activity is dependent on NAD+ availability and plays a role in mitigating age-associated physiological decline. foryouth.co |
Modulation of Immune Cell Function and Related Pathways
This compound (NRH) has been identified as a significant modulator of immune cell function, particularly in macrophages. nih.gov Its primary mechanism of action is its ability to potently increase intracellular NAD+ levels, which is a key regulator of immune responses and inflammation. nih.govnih.gov
Research comparing NRH to other NAD+ precursors like nicotinamide mononucleotide (NMN), nicotinamide riboside (NR), and nicotinamide (NAM) found that only NRH supplementation led to a strong increase in NAD+ levels in both bone marrow-derived macrophages (BMDM) and the human THP-1 macrophage cell line. nih.gov This elevation of NAD+ via NRH has direct consequences on macrophage activation and function.
Key findings on NRH and immune modulation include:
Promotion of a Pro-inflammatory Phenotype: In resting macrophages, NRH treatment activates a pro-inflammatory M1 phenotype. It induces a dose-dependent increase in the messenger RNA (mRNA) expression of several pro-inflammatory cytokines, chemokines, and enzymes. nih.gov
Potentiation of Inflammatory Response: NRH can potentiate the effects of other inflammatory stimuli. For example, it enhances macrophage activation and cytokine gene expression when combined with lipopolysaccharide (LPS), a potent immune activator. nih.gov
Specific Signaling Pathways: The pro-inflammatory effects of NRH in macrophages are dependent on specific cellular machinery. Its entry into the cell is regulated by equilibrative nucleoside transporters (ENT), and its subsequent metabolic conversion relies on adenosine kinase. Crucially, the downstream effect on gene expression is blocked by inhibitors of IκB kinase (IKK), indicating that NRH exerts its pro-inflammatory effects through the canonical NF-κB signaling pathway. nih.gov
These findings suggest that potent NAD+ precursors such as NRH can be utilized to reprogram immune cells toward a pro-inflammatory state. This has potential implications for therapeutic strategies where a heightened inflammatory response is desired, such as switching macrophages from an anti-inflammatory M2 phenotype to a pro-inflammatory M1 phenotype within a tumor microenvironment. nih.gov
Table of Pro-inflammatory Genes Upregulated by NRH in Macrophages This table summarizes the dose-dependent effect of NRH on the mRNA expression of key M1 macrophage-associated genes.
| Gene | Function | Fold Increase with 1000 µM NRH |
| Ccl5 | Chemokine (attracts T cells, eosinophils, basophils) | Significant dose-dependent increase nih.gov |
| Il1b | Pro-inflammatory cytokine | Significant dose-dependent increase nih.gov |
| Il6 | Pro-inflammatory cytokine and myokine | Significant dose-dependent increase nih.gov |
| Cxcl1 | Chemokine (attracts neutrophils) | Significant dose-dependent increase nih.gov |
Analytical Methodologies for Beta Nicotinamide Ribose Monophosphate Research
Extraction and Sample Preparation Techniques for NMN Analysis
The initial and critical step in the analytical workflow for NMN measurement is its efficient extraction from the biological matrix while minimizing degradation and interference. The choice of extraction method can significantly impact the accuracy and recovery of NMN.
Commonly employed techniques involve protein precipitation to remove larger molecules that can interfere with subsequent analysis. One effective method is immediate perchloric acid (PCA) extraction, which has been shown to yield a recovery efficiency of nearly 100% for NMN and other NAD⁺-related metabolites. nih.gov In contrast, methanol (B129727) extraction has demonstrated a lower recovery efficiency of approximately 70%. nih.gov
For the analysis of NMN and its related metabolites in tissues like murine sciatic nerves, a common sample preparation procedure involves homogenization of the tissue followed by protein precipitation. nih.gov In some protocols, after initial extraction and deproteinization, the samples are evaporated to dryness under a stream of nitrogen gas and then reconstituted in a solution suitable for the analytical instrument. au.dk The stability of NAD⁺ metabolites, including NMN, is a critical consideration during sample preparation, as delays in processing can affect the accuracy of the measurements. mdpi.com
A study focusing on NMN nanoparticles utilized a method where D-galactose-induced aging mice were part of the research model, implying that tissue and blood samples from these animals underwent specific extraction protocols to analyze NMN and its effects. nih.gov The complexity of the sample matrix, such as whole blood versus plasma, can also influence the measured concentration of NMN, with studies showing significantly higher concentrations in isolated plasma. mdpi.com
The table below summarizes key aspects of different extraction techniques for NMN analysis.
| Extraction Method | Typical Solvent/Reagent | Reported Recovery Efficiency | Key Considerations |
| Perchloric Acid (PCA) Precipitation | Perchloric Acid | ~100% | Effective for deproteinization and high recovery. nih.gov |
| Methanol Extraction | Methanol | ~70% | Lower recovery compared to PCA extraction. nih.gov |
| Solvent Precipitation | Acetonitrile/Methanol/Water mixtures | Variable | Often used in broader metabolomic studies. mdpi.com |
Quantitative Detection Methods
Following extraction, various analytical techniques are employed for the precise quantification of NMN. The choice of method often depends on the required sensitivity, specificity, and the nature of the research question.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the accurate quantification of NMN in biological samples due to its high sensitivity and specificity. nih.govwustl.eduresearchgate.net This technique allows for the separation of NMN from other closely related metabolites followed by its precise detection and quantification based on its mass-to-charge ratio.
Several research groups have developed their own LC-MS/MS methodologies for measuring NMN. nih.gov For instance, a highly sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the simultaneous quantification of NMN and related pyridine (B92270) compounds in various murine tissues. cam.ac.uk This method optimized all analytical steps, from sample preparation to ESI-MS monitoring, to achieve low limits of quantification (LOQ) and high sensitivity. cam.ac.uk Another study presented a rapid LC-MS/MS method for quantifying NMN and other NAD⁺ metabolites in mice sciatic nerves, highlighting the optimization of the column and mobile phase to handle the phosphate (B84403) groups in the analytes. nih.gov
The choice of chromatographic column is crucial for achieving good separation. Columns such as the Atlantis Premier BEH C18 AX and Nucleosil 100-C18 have been successfully used for the analysis of NMN and related polar analytes. nih.govcam.ac.uk
The development of a robust LC-MS/MS method requires careful optimization of chromatographic conditions and mass spectrometric parameters. Validation is a critical step to ensure the reliability and reproducibility of the method. A comprehensive validation process typically assesses parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). q4cdn.comyoutube.com
For example, one validated LC-MS/MS method for NMN and related metabolites reported linear correlation coefficients exceeding 0.992, precision values (relative standard deviation, RSD) within 8.8%, and accuracy values between 92.2% and 107.3%. nih.gov Another validation for a method analyzing artificial sweeteners, which follows similar validation principles, demonstrated inter-assay precisions of ≤15% and accuracies within ±15%. au.dk These validation parameters confirm the method's reproducibility and suitability for its intended purpose. nih.govau.dk
The development process also involves addressing challenges such as matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.gov
The following table outlines the typical parameters assessed during the validation of an LC-MS/MS method for NMN.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio > 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reproducibly measured with acceptable precision and accuracy. | Signal-to-noise ratio > 10:1; CV < 20% |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible recovery values. |
To correct for matrix effects and variations in sample processing, stable isotope-labeled internal standards are crucial for achieving the highest accuracy in LC-MS/MS quantification. nih.govmdpi.com These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).
A significant advancement in NMN quantification is the development of a double isotope-mediated LC-MS/MS (dimeLC-MS/MS) methodology. nih.govwustl.eduresearchgate.net This technique utilizes two distinct isotopic NMN standards. One standard is added to the biological sample before extraction to trace the fate of NMN throughout the sample processing steps and to correct for recovery efficiency. nih.gov The second isotopic standard is added to the final extract just before the LC-MS/MS analysis to adjust for matrix effects. nih.gov The use of these double isotopic standards significantly enhances the accuracy and reliability of NMN measurement in complex biological samples like mouse plasma. nih.govresearchgate.net
For instance, ¹³C-labeled versions of analytes are commonly used as internal standards, as demonstrated in the analysis of mycotoxins where uniformly ¹³C-labeled internal standards effectively corrected for matrix effects. mdpi.com Similarly, for NMN analysis, the use of standards like NMN (M+5) and NMN (M+14) has been reported. nih.gov
High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is another widely used method for the quantification of NMN and other NAD⁺ metabolites. q4cdn.comnih.gov While generally less sensitive than LC-MS/MS, HPLC methods can be very robust and are suitable for applications where higher concentrations of NMN are expected. cam.ac.uk
Several HPLC-UV methods exist for measuring NAD⁺ metabolites, with limits of quantification typically in the micromolar to millimolar range. cam.ac.uk A novel HPLC method was developed for the quality inspection of NMN produced via biosynthesis, utilizing an Elite Hypersil ODS column and detection at 260 nm. nih.govresearchgate.net This method was validated for linearity, with all related substances showing a coefficient of determination (R²) higher than 0.999, and accuracy values between 91.2% and 108.6%. nih.gov
For enhanced sensitivity with HPLC, derivatization of NMN to a fluorescent compound can be performed. One such method involves a condensation reaction with acetophenone, followed by dehydration to form a fluorescent 1,6-naphthyridine (B1220473) derivative, which can be detected by spectrofluorimetry. sonar.chresearchgate.net This method has been validated for measuring endogenous NMN in plasma and urine. sonar.ch
The table below provides an overview of different HPLC methods used for NMN analysis.
| Detection Method | Column Type | Mobile Phase Example | Key Features |
| UV Detection | Elite Hypersil ODS | Phosphate buffer-methanol gradient | Robust for quality control of NMN products. nih.gov |
| UV Detection | Reverse Phase C18 | Phosphate Buffer / Methanol Gradient | Used for accurate measurement of NAD⁺ levels. nih.gov |
| Fluorescence Detection | Nucleosil 100-C18 | Acetonitrile, triethylamine, sodium heptanesulfonate | High sensitivity after fluorescent derivatization. sonar.chresearchgate.net |
| HILIC | Waters XBridge BEH Amide | Acetonitrile and a buffer solution | Good separation and clear peak shape. patsnap.com |
Spectrophotometric and enzymatic assays offer a more accessible and often lower-cost alternative to chromatographic methods for the quantification of NMN, though they may lack the specificity of LC-MS/MS. creative-enzymes.com These assays are typically based on the measurement of changes in light absorbance or fluorescence resulting from an enzyme-catalyzed reaction involving NMN. creative-enzymes.comnih.gov
A continuous coupled spectrophotometric assay has been described for measuring the activity of NMN adenylyltransferase (NMNAT), the enzyme that converts NMN to NAD⁺. nih.gov In this type of assay, the production of NAD⁺ is coupled to another enzymatic reaction that results in a change in absorbance, which can be monitored over time. nih.gov For example, the reduction of NAD⁺ to NADH can be followed by measuring the increase in absorbance at 340 nm. researchgate.net
Colorimetric assays, a type of spectrophotometric assay that operates in the visible light spectrum, are also available. creative-enzymes.com Some commercial kits provide a method to measure NMNAT activity based on a multi-step reaction that produces a formazan (B1609692) dye (WST-1 formazan), which can be detected by its absorbance at 450 nm. abcam.comabcam.com These kits can be used with purified proteins or immunoprecipitated cell lysates and can be performed in a one-step or a more sensitive two-step format. abcam.comabcam.com While these assays primarily measure enzyme activity, they can be adapted to quantify NMN by making it the limiting substrate in the reaction.
It is important to note that crude cell extracts may contain high levels of NAD⁺, which can interfere with assays based on NAD⁺ detection systems. abcam.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Challenges in NMN Measurement in Biological Matrices
The accurate quantification of beta-Nicotinamide Mononucleotide (β-NMN) in biological matrices is a complex analytical challenge. Several factors inherent to the molecule's stability, the complexity of biological samples, and the presence of related compounds can impede precise and reliable measurements. These challenges necessitate the development and implementation of robust analytical methodologies to ensure the validity of research findings in the field of NAD+ metabolism.
A significant hurdle in the analysis of β-NMN is its inherent instability. The molecule is susceptible to degradation under various conditions, which can occur during sample collection, processing, and analysis. This degradation can lead to an underestimation of the actual β-NMN concentration in a biological sample. Key factors influencing the stability of β-NMN include temperature, pH, and the presence of water.
Research has shown that β-NMN is particularly unstable in aqueous solutions and at elevated temperatures. plos.orgnih.gov For instance, in an aqueous solution at room temperature, the degradation of β-NMN follows apparent first-order kinetics. plos.org One study reported the kinetic equation as lg C_t = 0.0057t + 4.8172, with a half-life (t1/2) of 860.26 hours. plos.org This indicates that even at room temperature, significant degradation can occur over time. The stability is further compromised under strongly acidic or alkaline conditions, which can accelerate its degradation. plos.org Conversely, β-NMN is more stable in low-temperature, neutral, or weakly acidic/alkaline environments. plos.org To mitigate degradation, it is recommended to keep β-NMN in a cold environment, such as a refrigerator or freezer, especially when not in a stabilized form. plos.org The presence of moisture also plays a critical role in the degradation of β-NMN. nih.gov Therefore, proper storage in a dry environment is crucial to maintain its integrity.
The following table summarizes the stability of β-NMN under different conditions based on available research findings.
Table 1: Stability of Beta-Nicotinamide Ribose Monophosphate Under Various Conditions
| Condition | Observation | Reference |
|---|---|---|
| Temperature | ||
| High Temperature | Accelerates degradation. | plos.org |
| Room Temperature (in aqueous solution) | Follows first-order degradation kinetics with a half-life of approximately 860.26 hours. | plos.org |
| Low Temperature (refrigerated/frozen) | More stable, recommended for storage. | plos.org |
| pH | ||
| Neutral or Weakly Acidic/Alkaline | More stable. | plos.org |
| Strong Acid or Strong Alkali | Accelerates degradation. | plos.org |
| Moisture | ||
| Presence of Water/Humidity | Promotes degradation. Powder form is more stable when kept dry. | nih.gov |
| Enzymatic |
Another significant challenge in the quantification of β-NMN is the "matrix effect." Biological matrices such as plasma, serum, urine, and tissue homogenates are complex mixtures containing numerous endogenous compounds. These compounds can interfere with the analysis of the target analyte, β-NMN, leading to either suppression or enhancement of the analytical signal. This can result in inaccurate quantification.
The matrix effect is particularly pronounced in highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov Components of the biological matrix can co-elute with β-NMN from the chromatography column and affect its ionization efficiency in the mass spectrometer's ion source. nih.gov For example, a study demonstrated that mouse plasma extract can suppress the area under the curve (AUC) for NMN in LC-MS/MS analysis. nih.gov
To address the matrix effect, various strategies have been developed. One effective approach is the use of stable isotope-labeled internal standards (SIL-IS). nih.gov These are forms of β-NMN where some atoms have been replaced by their stable isotopes (e.g., ¹³C, ¹⁵N). Since SIL-IS have nearly identical physicochemical properties to the unlabeled β-NMN, they experience similar matrix effects. By adding a known amount of the SIL-IS to the sample and measuring the ratio of the analyte to the internal standard, the matrix effect can be compensated for, leading to more accurate quantification. A recently developed method, double isotope-mediated LC-MS/MS (dimeLC-MS/MS), utilizes two different stable isotopic NMN standards to not only correct for matrix effects but also to trace the fate of NMN during sample processing, thereby significantly improving the accuracy and reliability of the measurement. nih.gov
The table below illustrates the impact of matrix effects on NMN recovery and how the use of an internal standard can improve accuracy.
Table 2: Impact of Matrix Effect on this compound Measurement and Correction with Internal Standard
| Biological Matrix | Analytical Method | Observation | Improvement with Internal Standard | Reference |
|---|---|---|---|---|
| Mouse Plasma | LC-MS/MS | Significant suppression of the analytical signal for NMN. | Use of stable isotopic NMN standards effectively adjusts for matrix effects, leading to accurate quantification. | nih.gov |
| Mouse Plasma | dimeLC-MS/MS | Matrix effects were properly adjusted, and the fate of NMN could be traced during sample processing. | Recovery efficiency of spiked NMN was close to 100% after correction. | nih.gov |
The presence of isomers further complicates the accurate measurement of β-NMN. Nicotinamide (B372718) mononucleotide exists in two anomeric forms: the α-isomer and the β-isomer. acs.org However, only the β-isomer is biologically active and serves as a precursor for NAD+ biosynthesis. acs.org Standard analytical techniques may not be able to differentiate between these two isomers, leading to an overestimation of the biologically relevant β-NMN if the α-isomer is also present in the sample.
Therefore, it is crucial to employ analytical methods with sufficient chromatographic resolution to separate the β-NMN peak from the α-NMN peak and other potential interfering compounds. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. plos.orgmdpi.com The choice of the chromatographic column and mobile phase is critical for achieving good separation. For instance, a study established an HPLC method using a C18 column that provided good separation between β-NMN and its potential impurities and degradation products. plos.org In addition to HPLC, other techniques like size-exclusion chromatography (SEC) have also been explored for the purification and separation of NMN. nih.gov
The degradation of β-NMN can also lead to the formation of other compounds that might interfere with its measurement. The primary degradation product of β-NMN is nicotinamide. plos.org Therefore, analytical methods must be able to distinguish and quantify β-NMN separately from nicotinamide to avoid inaccurate results.
Synthesis and Derivatization Approaches for Research Applications
Chemical Synthesis Methods for NMN
Chemical synthesis of NMN is a complex process due to the molecule's isomeric nature, requiring precise control over stereochemistry to yield the biologically active β-anomer. nih.gov These methods typically involve multi-step routes starting from commercially available precursors and employ a range of reaction chemistries to construct the final molecule.
Multi-Step Synthetic Routes from Precursors
Several multi-step synthetic routes have been developed, primarily utilizing precursors such as tetraacetyl ribose, benzoyl-β-D-ribose, and nicotinamide (B372718). nih.gov A common strategy involves the protection of the ribose hydroxyl groups, followed by glycosylation with nicotinamide, deprotection, and subsequent phosphorylation.
One established route begins with a protected ribose derivative, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose or 1,3,5-tri-O-benzoyl-β-D-ribofuranose. acs.orgresearchgate.net The protected ribose is first halogenated, typically brominated, to create a reactive intermediate. This intermediate then undergoes a condensation reaction with nicotinamide to form the N-glycosidic bond, yielding a protected nicotinamide riboside. The protecting groups (acetyl or benzoyl) are subsequently removed under basic conditions, and the final phosphorylation step is carried out to produce β-NMN. acs.org
Another prominent approach is the trimethylsilyl trifluoromethanesulfonate (TMSOTf)-catalyzed condensation. nih.gov This method involves the reaction of a protected ribose with silylated nicotinamide in the presence of TMSOTf, which acts as a powerful Lewis acid to promote the glycosylation reaction with high stereoselectivity for the β-anomer. nih.govresearchgate.net The resulting protected nicotinamide riboside is then deprotected and phosphorylated to yield β-NMN. This method is often favored for its efficiency and improved stereoselectivity compared to older techniques. nih.govresearchgate.net
The Zincke reaction provides an alternative pathway for the synthesis of the nicotinamide riboside core. nih.gov This method involves the reaction of nicotinamide with 2,4-dinitrochlorobenzene to form a Zincke salt, N-(2,4-dinitrophenyl)-3-carbamoylpyridinium chloride. nih.govnih.gov This salt then reacts with a ribofuranosylamine derivative to form the nicotinamide riboside. nih.gov Subsequent phosphorylation yields NMN. While this method offers a different approach to forming the glycosidic bond, controlling the stereochemistry can be challenging. nih.gov
A summary of common precursors and synthetic strategies is presented in the table below.
| Precursor | Key Synthetic Strategy | Typical Number of Steps | Reference |
| Tribenzoyl-β-D-ribose | Bromination, Nicotinamide Substitution, Deprotection, Phosphorylation | 4 | acs.org |
| Tetraacetyl Ribose | Bromination, Nicotinamide Substitution, Deprotection, Phosphorylation | 4 | nih.gov |
| Tetraacetyl Ribose & Nicotinamide | TMSOTf-catalyzed Glycosylation, Deprotection, Phosphorylation | 3 | nih.govresearchgate.net |
| Nicotinamide & 2,4-dinitrochlorobenzene | Zincke Reaction, Condensation with Ribofuranosylamine, Phosphorylation | 3+ | nih.govnih.gov |
Specific Reaction Chemistries and Intermediate Compounds
The chemical synthesis of NMN involves several key reaction types and generates specific intermediate compounds along the synthetic pathway.
Glycosylation: The formation of the β-N-glycosidic bond between nicotinamide and the ribose moiety is a critical step. In the TMSOTf-catalyzed method, nicotinamide is often first silylated with an agent like hexamethyldisilazane to increase its nucleophilicity. nih.gov The protected ribose, typically 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, is then reacted with the silylated nicotinamide in the presence of TMSOTf. researchgate.net This reaction proceeds through a transient oxocarbenium ion intermediate, and the stereochemical outcome is directed by the participating group at the C2 position of the ribose, favoring the formation of the β-anomer. researchgate.net The intermediate formed is a triacetylated nicotinamide riboside. nih.gov
Halogenation and Substitution: In the bromoacetyl ribose method, the hydroxyl group at the anomeric carbon of the protected ribose is replaced by a bromine atom using hydrobromic acid. nih.gov This creates a reactive bromosugar intermediate. The subsequent substitution reaction with nicotinamide proceeds via an SN2-like mechanism to form the glycosidic bond. acs.org
Protection and Deprotection: Acetyl and benzoyl groups are commonly used to protect the hydroxyl groups of ribose during the glycosylation reaction. nih.govacs.org These protecting groups prevent unwanted side reactions. After the formation of the nicotinamide riboside, these groups are typically removed by treatment with a base, such as ammonia in methanol (B129727) (methanolic ammonia) or sodium methoxide. acs.orgnih.gov
Phosphorylation: The final step in most chemical syntheses of NMN is the phosphorylation of the 5'-hydroxyl group of the nicotinamide riboside. This is often achieved using phosphorylating agents like phosphorus oxychloride (POCl₃) in trimethyl phosphate (B84403). nih.govacs.org
A table of key intermediates and their corresponding synthetic routes is provided below.
| Intermediate Compound | Preceding Step/Reaction | Subsequent Step/Reaction | Synthetic Route |
| Brominated Tetraacetyl Ribose | Reaction of tetraacetyl ribose with HBr | Condensation with nicotinamide | Bromoacetyl Ribose Method |
| Nicotinamide Triacetyl Nucleoside | TMSOTf-catalyzed glycosylation of tetraacetyl ribose with nicotinamide | Deprotection (ammonolysis) | TMSOTf Catalytic Condensation |
| Nicotinamide Riboside | Deprotection of protected nicotinamide riboside | Phosphorylation | General Intermediate |
| N-(2,4-dinitrophenyl)-3-carbamoylpyridinium chloride (Zincke Salt) | Reaction of nicotinamide with 2,4-dinitrochlorobenzene | Condensation with a ribofuranosylamine derivative | Zincke Reaction |
Biological and Biotechnological Production of NMN
Biological methods for NMN production are gaining increasing attention as they offer several advantages over chemical synthesis, including milder reaction conditions, high stereospecificity yielding the active β-anomer, and the potential for more environmentally friendly processes. mdpi.com These approaches can be broadly categorized into in vitro enzymatic synthesis and in vivo production through metabolic engineering of microorganisms.
Enzymatic Synthesis in vitro Systems
In vitro enzymatic synthesis utilizes purified enzymes or cell lysates to catalyze the conversion of substrates into NMN in a controlled reaction environment. These systems often employ enzyme cascades to produce NMN from simple and inexpensive starting materials.
A common enzymatic route involves the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to NMN, a reaction catalyzed by nicotinamide phosphoribosyltransferase (NAMPT). nih.gov To make this process more cost-effective, multi-enzyme cascades have been developed to generate PRPP in situ. For example, a five-enzyme cascade can synthesize NMN from D-ribose and NAM. researchgate.net This system can include ribokinase to convert ribose to ribose-5-phosphate, and ribose-phosphate diphosphokinase (PRS) to produce PRPP from ribose-5-phosphate and ATP. researchgate.netnih.gov
Another enzymatic pathway utilizes nicotinamide riboside (NR) as a precursor, which is then phosphorylated by a nicotinamide riboside kinase (NRK) to yield NMN. nih.gov This approach can be coupled with an ATP regeneration system to reduce the cost associated with the high-energy phosphate donor. nih.gov
Researchers have also focused on improving the efficiency of these enzymatic systems through protein engineering of the key enzymes, such as PRS and NAMPT, to enhance their catalytic activity. nih.gov The addition of pyrophosphatase to the reaction mixture can also increase the yield by degrading pyrophosphate, a byproduct that can inhibit NAMPT. nih.gov Under optimized conditions, these in vitro systems can achieve high conversion rates and produce NMN with high purity. nih.govnih.gov
| Key Enzymes | Substrates | Key Features |
| Nicotinamide phosphoribosyltransferase (NAMPT), Ribose-phosphate diphosphokinase (PRS), Ribokinase | Nicotinamide, D-ribose, ATP | Multi-enzyme cascade for in situ PRPP generation. researchgate.netnih.gov |
| Nicotinamide riboside kinase (NRK) | Nicotinamide riboside, ATP | Direct phosphorylation of NR; often coupled with an ATP regeneration system. nih.govnih.gov |
| NAMPT, PRS, Pyrophosphatase | Nicotinamide, Ribose-5-phosphate, ATP | Protein engineering of NAMPT and PRS to improve activity; removal of inhibitory byproduct. nih.gov |
Metabolic Engineering Strategies in Model Organisms (e.g., E. coli, Saccharomyces cerevisiae, Bacillus subtilis)
Metabolic engineering of microorganisms offers a promising platform for the large-scale and sustainable production of NMN. The primary goal of these strategies is to redirect the host cell's metabolism towards the overproduction of NMN from simple carbon sources like glucose.
Escherichia coli has been extensively engineered for NMN production. nih.gov A common strategy involves the overexpression of a key enzyme, nicotinamide phosphoribosyltransferase (NadV from various sources or NAMPT), to convert nicotinamide into NMN. acs.orgbiorxiv.org To enhance the production of the precursor PRPP, genes involved in the pentose phosphate pathway (PPP) are often overexpressed. nih.gov Furthermore, to increase the availability of the co-substrate ATP, which is required for PRPP synthesis, strategies to enhance ATP regeneration have been employed. nih.gov Another critical aspect is the deletion of genes that encode for enzymes that degrade NMN or divert precursors to other pathways. acs.org For instance, knocking out genes like pncC and ushA can prevent the degradation of NMN. acs.org The introduction of transporters for nicotinamide and NMN can also improve uptake of the precursor and export of the product, respectively. nih.gov
Saccharomyces cerevisiae , a well-established industrial microorganism, has also been engineered for NMN production. nih.gov Similar to E. coli, strategies involve the overexpression of human NAMPT and yeast's own phosphoribosyl pyrophosphate synthetases (PRS genes). nih.gov The choice of promoters (constitutive vs. inducible) to drive the expression of these genes has been shown to significantly impact NMN yields. nih.gov
Bacillus subtilis is another attractive host for NMN production due to its generally recognized as safe (GRAS) status. researchgate.net Metabolic engineering efforts in B. subtilis have focused on establishing novel biosynthetic pathways for NMN from glucose, thereby reducing the reliance on more expensive precursors. researchgate.net
| Model Organism | Key Metabolic Engineering Strategies | Achieved NMN Titer/Yield |
| Escherichia coli | Overexpression of NAMPT/NadV; enhancement of PPP for PRPP supply; deletion of NMN degradation pathways; introduction of transporters. nih.govacs.orgbiorxiv.orgnih.gov | Up to 16.2 g/L in a fed-batch bioreactor. nih.gov |
| Saccharomyces cerevisiae | Overexpression of human NAMPT and yeast PRS genes; optimization of gene expression using different promoters. nih.gov | Up to 151.71 mg/L intracellularly in flask cultures. nih.gov |
| Bacillus subtilis | Establishment of novel biosynthetic pathways from glucose. researchgate.net | Production demonstrated, specific high-yield titers are under development. |
Optimization of NMN Yield and Purity in Bioreactors
Translating the success of metabolically engineered strains from shake flasks to large-scale bioreactors requires careful optimization of the fermentation process to maximize NMN yield and purity.
Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and, consequently, high product titers. frontiersin.org This involves the controlled feeding of nutrients, such as glucose and nicotinamide, into the bioreactor to maintain optimal growth and production conditions while avoiding the accumulation of inhibitory byproducts. frontiersin.org The feeding strategy can be designed to be linear or exponential to match the metabolic demands of the cells. nih.gov
Downstream processing for the purification of NMN from the fermentation broth is essential to obtain a high-purity product. This typically involves separating the cells from the culture medium, followed by purification techniques such as chromatography (e.g., ion-exchange chromatography) and filtration to remove impurities like other metabolites, proteins, and salts. nih.govcimasci.com The final product is often obtained in a solid form through processes like freeze-drying. nih.gov
Synthesis and Characterization of NMN Analogues and Derivatives for Mechanistic Studies
The study of beta-Nicotinamide Mononucleotide (β-NMN) metabolism and its role in cellular processes is greatly advanced by the use of synthetic analogues and derivatives. These custom-designed molecules serve as powerful tools to probe enzymatic mechanisms, delineate metabolic pathways, and understand the structural requirements for molecular recognition and catalysis. By systematically modifying the core structure of NMN, researchers can investigate the specific contributions of the nicotinamide ring, the ribose moiety, and the phosphate group to its biological activity.
Modified Nicotinamide Ribose Structures
The synthesis of NMN analogues allows for the exploration of how structural changes impact biological function. Modifications are typically introduced to the nicotinamide ring or the ribose sugar, creating derivatives that can act as inhibitors, alternative substrates, or probes for enzymes involved in NAD+ biosynthesis. nih.gov
One notable example is the synthesis of vacor mononucleotide (VMN), an analogue of NMN. uib.no Vacor, a rat poison, acts as a nicotinamide analogue and is processed by the enzymes of the NAD+ salvage pathway. mdpi.com The synthesis of its corresponding nucleoside, vacor riboside (VR), can be achieved through chemical methods. Subsequently, VR can be efficiently and quantitatively converted to VMN through enzymatic phosphorylation by nicotinamide riboside kinases (NRKs). uib.no This enzymatic approach provides a valuable alternative to producing VMN compared to its generation from vacor by the enzyme nicotinamide phosphoribosyltransferase (NamPT). uib.no
Chemical synthesis routes for nicotinamide riboside (NR), the precursor to NMN, often face challenges due to the labile nature of the glycosidic bond. nih.gov Common strategies involve the reaction between a nicotinamide derivative and a peracylated ribofuranose. nih.govresearchgate.net Stereoselective synthesis is crucial, as only the β-anomer of NMN is biologically active. mdpi.comresearchgate.net Efficient methods have been developed using catalysts like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to ensure the correct stereochemistry. researchgate.netmdpi.com These synthetic strategies for NR are foundational for producing structurally modified NMN analogues, as the modified NR can then be phosphorylated to yield the desired NMN derivative.
The table below summarizes examples of NMN analogues with modified structures.
| Analogue Name | Structural Modification | Precursor(s) | Synthesis Method | Reference(s) |
| Vacor Mononucleotide (VMN) | Pyridine (B92270) ring of nicotinamide is replaced with a 4-pyridyl-N-nitrosourea group. | Vacor Riboside (VR), ATP | Enzymatic phosphorylation of VR by Nicotinamide Riboside Kinases (NRKs). | uib.no |
| Nicotinamide Riboside Analogues | Modifications on the pyridine ribofuranosyl part. | Nicotinamide analogues, peracylated D-ribofuranose | Chemical synthesis. | nih.govnih.gov |
Investigating Structure-Activity Relationships in Enzyme Binding and Catalysis
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of NMN and its analogues influences their interaction with enzymes. researchgate.net By comparing the binding affinity and catalytic efficiency of various analogues, researchers can identify key structural features required for substrate recognition and turnover by enzymes in the NAD+ metabolic pathways. nih.govresearchgate.net
Enzymes such as nicotinamide mononucleotide adenylyltransferases (NMNATs) are central to NAD+ synthesis, catalyzing the reaction of NMN with ATP. nih.gov The binding of NMN to the active site of NMNATs involves specific interactions. Structural studies of NMNAT enzymes, for instance from Methanobacterium thermoautotrophicum, reveal a conserved nucleotide-binding fold. nih.gov The binding of NMN and the subsequent conformational changes are critical for catalysis. nih.gov Human NMNAT isozymes can recognize both NMN and its analogue nicotinic acid mononucleotide (NaMN) with similar efficiency, indicating some flexibility in the binding pocket for modifications on the nicotinamide headgroup. nih.gov
The interaction of NMN analogues with other enzymes has also been studied. For example, the activity of NMN and five synthesized nicotinamide ribose analogues was assayed with horse-liver alcohol dehydrogenase to understand the structural requirements of the pyridine ribofuranosyl part of the NAD+ coenzyme. nih.gov Furthermore, the conversion of the analogue vacor to VMN by NamPT and VR to VMN by NRKs demonstrates that these enzymes can tolerate modifications to the nicotinamide ring, although the efficiency may differ from the natural substrate. uib.no
Protein engineering and site-directed mutagenesis of NAD+-dependent enzymes can be used to enhance their affinity for NMN or its analogues. mdpi.com By introducing specific mutations in the cofactor-binding pocket, it is possible to accommodate the structural differences of an analogue, thereby improving binding and catalytic efficiency. mdpi.com This approach, guided by computational modeling and molecular dynamics simulations, provides further insight into the specific residues and interactions that govern substrate binding. mdpi.com
The following table details the impact of structural modifications on enzyme activity.
| Enzyme | Analogue/Modification | Effect on Binding/Catalysis | Research Finding | Reference(s) |
| Nicotinamide Riboside Kinases (NRK1, NRK2) | Vacor Riboside (VR) | Serves as a substrate for phosphorylation. | NRKs completely convert VR to Vacor Mononucleotide (VMN), demonstrating tolerance for a modified nicotinamide ring. | uib.no |
| Nicotinamide-Nucleotide Adenylyltransferase (NMNAT) | NMN/NaMN | Both are recognized as substrates. | Human NMNATs can utilize both NMN and NaMN, indicating flexibility in recognizing the amide vs. carboxyl group on the pyridine ring. | nih.gov |
| Horse-Liver Alcohol Dehydrogenase | Nicotinamide Ribose Analogues | Act as cofactors or inhibitors. | The structural features of the pyridine ribofuranosyl moiety are critical for coenzymatic activity. | nih.gov |
| Engineered Lactate Dehydrogenase | NMN as a cofactor | Enhanced binding and catalytic efficiency. | Rational enzyme engineering can create variants that utilize NMN with efficiency comparable to the wild-type enzyme using NAD+. | mdpi.com |
Development of Probes and Tracers for NMN Metabolism Research
To accurately trace the metabolic fate of NMN in vivo and in vitro, chemically modified versions are developed to serve as probes and tracers. mskcc.org These tools are indispensable for delineating the complex pathways of NAD+ biosynthesis and understanding the pharmacodynamics of NMN. nih.gov
A powerful approach involves the use of isotopically labeled NMN. A notable example is the synthesis of a triple-isotopically labeled NMN: [¹⁸O-phosphoryl-¹⁸O-carbonyl-¹³C-1-ribosyl] NMN. nih.govnih.gov This tracer features distinct stable isotopes on each of the three key moieties of the molecule:
¹⁸O on the phosphate group: Allows tracking of the phosphate's fate, crucial for determining if NMN is dephosphorylated to NR before entering cells. nih.gov
¹³C on the C1' of the ribose ring: Tracks the integrity of the glycosidic bond and the ribose backbone. nih.gov
¹⁸O on the carbonyl of the nicotinamide group: Tracks the nicotinamide moiety, helping to distinguish NMN-derived NAD+ from NAD+ synthesized from nicotinamide. nih.gov
By administering this triple-labeled NMN to mice and using mass spectrometry to analyze the resulting NAD+ pool, researchers can confidently discern the metabolic pathways used in different tissues. nih.govnih.gov Studies using this tracer have shown that orally or intraperitoneally administered NMN is largely broken down into NR or nicotinamide before being utilized for NAD+ synthesis, with the direct uptake of intact NMN playing a minimal role in most tissues. nih.gov
Another area of development is the creation of biosensors for NMN detection. nih.gov This involves identifying a suitable molecular recognition element (MRE) that can bind NMN with high specificity and affinity. Research has explored using inactivated mutant enzymes, such as the K61Q mutant of NMN deamidase (PncC), as a potential probe. This inactivated enzyme can still bind NMN in the micromolar range but does not interact significantly with related metabolites like NaMN, making it a promising candidate for the design of a specific NMN biosensor. nih.gov
The table below summarizes NMN-based probes and tracers.
| Probe/Tracer Name | Labels/Modifications | Application | Key Finding | Reference(s) |
| Triple-Isotope Labeled NMN | ¹⁸O on phosphate, ¹³C on ribose, ¹⁸O on nicotinamide. | Tracing NMN's metabolic fate for NAD+ biosynthesis in mice. | Demonstrates that exogenous NMN is primarily metabolized into NR and nicotinamide before NAD+ synthesis. | nih.govnih.gov |
| K61Q PncC Mutant | Inactivated NMN deamidase enzyme. | Potential molecular recognition element for an NMN biosensor. | The mutant protein binds NMN specifically and does not significantly interact with related metabolites like NaMN. | nih.gov |
Advanced Research Applications and Future Directions
NMN as a Research Tool in NAD+ Biology
Beta-Nicotinamide mononucleotide (NMN) serves as a pivotal research tool for exploring the complexities of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biology. As a direct precursor to NAD+, NMN allows scientists to modulate cellular NAD+ levels and observe the downstream consequences, providing critical insights into the roles of NAD+ in health and disease. nih.govresearchgate.net Its ability to effectively increase NAD+ concentrations in various tissues makes it an invaluable molecule in preclinical studies. nih.gov
Researchers utilize NMN to investigate the myriad of cellular processes that are dependent on NAD+. By supplementing cellular or animal models with NMN, scientists can elevate NAD+ levels and dissect its impact on critical biological pathways. biorxiv.orgnih.gov
Key pathways studied using NMN as a probe include:
Energy Metabolism: NAD+ is a fundamental coenzyme in redox reactions essential for glycolysis, the citric acid cycle, and oxidative phosphorylation. bioengineer.org Studies in animal models have shown that NMN administration can enhance energy metabolism. nih.gov
DNA Repair: NAD+ is a required substrate for Poly(ADP-ribose) polymerases (PARPs), enzymes crucial for repairing DNA damage. nih.govbioengineer.org Research in mice demonstrated that NMN treatment improved hepatic NAD+ levels and the activity of PARP1, thereby promoting the repair of DNA damage induced by radiation. nih.gov
Sirtuin Activity: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular functions, including gene expression, stress resistance, and metabolism. nih.govresearchgate.net NMN administration has been shown to restore SIRT1 activity in models of diet-induced insulin (B600854) resistance and to reverse the decline in SIRT1 and SIRT3 gene expression in certain disease models. nih.govnih.gov
Inflammation and Immunity: NAD+ metabolism is increasingly recognized for its role in modulating immune responses and inflammation. bioengineer.orgnih.gov NMN supplementation has been observed to suppress age-related inflammation in animal models. researchgate.net
The table below summarizes selected findings from studies using NMN to probe these pathways.
| Pathway | Model System | Observed Effect of NMN Administration | Reference |
| Hepatic Insulin Resistance | High-Fat Diet-Fed Mice | Restored NAD+ biosynthesis and SIRT1 activity, improving insulin sensitivity. | nih.gov |
| DNA Damage | Mice (Gamma Radiation) | Improved hepatic NAD+ concentration and PARP1 activity, enhancing DNA repair. | nih.gov |
| Islet Function | FDR (Fructose-Rich Diet) Mice | Reversed the decrease in Sirt1 and Sirt3 gene expression, improving islet function. | nih.gov |
| Cardioprotection | Murine Models | Increased glycolysis and ATP production during ischemia, protecting the heart. | nih.gov |
| Age-related Frailty | Mice (Long-term study) | Delayed frailty and maintained more youthful gene expression patterns. | biorxiv.org |
NMN is instrumental in elucidating the function and regulation of key enzymes within the NAD+ metabolic network. By manipulating the availability of this substrate, researchers can study the activity and interplay of enzymes responsible for NAD+ synthesis and consumption.
Nicotinamide Phosphoribosyltransferase (NAMPT): As the rate-limiting enzyme that synthesizes NMN from nicotinamide in the primary mammalian salvage pathway, NAMPT is a major focus. nih.govbioengineer.org Studies in adipocyte-specific NAMPT knockout mice have shown that NMN administration can rescue the NAD+ deficiency and normalize multi-organ insulin resistance, demonstrating the critical role of the NAMPT-NMN axis. nih.govnih.gov
NMN Adenylyltransferases (NMNATs): These enzymes catalyze the final step in NAD+ biosynthesis, converting NMN to NAD+. nih.gov There are three isoforms (NMNAT1-3) with distinct subcellular localizations (nucleus, Golgi/cytoplasm, and mitochondria, respectively). Using NMN allows researchers to probe the function and capacity of these individual isoforms in their specific cellular compartments. nih.gov
Poly(ADP-ribose) Polymerases (PARPs): The activity of these DNA repair enzymes is directly dependent on NAD+ availability. Studies using NMN have confirmed that boosting NAD+ levels can enhance PARP-dependent DNA repair capacity, particularly under conditions of cellular stress. nih.govnih.gov
Sirtuins (SIRTs): NMN is used to investigate how sirtuin activity is regulated by NAD+ levels. For example, NMN treatment can restore SIRT1-mediated deacetylation of target proteins, which is impaired when NAD+ levels decline. nih.govnih.gov This helps to clarify the specific downstream effects of sirtuin activation in various physiological contexts. nih.gov
CD38/CD73: These are ectoenzymes that can hydrolyze NAD+ and NMN in the extracellular space. researchgate.netnih.gov Research investigating the roles of these enzymes has produced varied results. Some studies suggest that the enzyme CD73 is necessary to convert extracellular NMN to nicotinamide riboside (NR) before it can enter cells, while other work indicates CD73 processes NMN poorly. nih.govnih.gov NMN is a critical tool in these studies to understand the pathways of its extracellular metabolism and cellular uptake. nih.gov
Integration of NMN Research with Multi-Omics Approaches
The integration of NMN research with multi-omics—a holistic approach combining genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive, system-wide view of its biological impact. thermofisher.comillumina.com This strategy moves beyond single-pathway analysis to reveal the complex network of molecular changes that occur in response to NMN-mediated NAD+ modulation, connecting genotype to phenotype. illumina.comastrazeneca.com
Metabolomics, the large-scale study of small molecules or metabolites, has been crucial in tracing the fate of administered NMN. thermofisher.com Using techniques like mass spectrometry, researchers can quantify NMN and its downstream metabolites in various tissues and biofluids, providing a detailed picture of its absorption, conversion, and distribution. nih.govmdpi.com
Metabolic Fate: Studies have shown that orally administered NMN is rapidly absorbed and converted to NAD+. nih.gov Metabolomic analyses have revealed that the metabolic route can be complex. For instance, some research indicates that gut microbiota can deamidate NMN to nicotinic acid mononucleotide (NAMN), which then enters the de novo NAD+ synthesis pathway. nih.govnih.gov
Tissue-Specific Metabolism: Isotope-labeling studies combined with metabolomics have shown distinct tissue-specific features of NAD+ metabolism. nih.gov For example, after NMN administration, increases in NAD+ and related metabolites like nicotinamide (NAM) and nicotinamide riboside (NR) have been observed in tissues such as the liver, pancreas, and skeletal muscle. nih.govnih.gov
Metabolic Flux Analysis (MFA): MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. youtube.com In the context of NMN research, MFA can reveal how NAD+ metabolism dynamically changes in response to NMN supplementation. It can help determine which NAD+ synthesis and consumption pathways are most active in different tissues and under different conditions, showing that NAD+ turnover rates can vary dramatically, from minutes in the gut to many hours in skeletal muscle. nih.govyoutube.com
Proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts) provide a snapshot of how cellular function and gene expression are altered by NMN. thermofisher.com
Transcriptomics: RNA-sequencing analysis has been used to identify widespread changes in gene expression following NMN administration. In a study on lactic acid bacteria engineered for NMN production, transcriptomic analysis revealed 598 differentially expressed genes, including the upregulation of genes involved in translation and NAD+ salvage pathways. nih.gov In animal models, NMN treatment has been shown to restore more youthful gene expression patterns, affecting genes related to inflammation, circadian rhythms, and oxidative stress. nih.govbiorxiv.org
Proteomics: Proteomic studies identify and quantify changes in the abundance of proteins in response to NMN. For example, a clinical trial in prediabetic women found that although muscle NAD+ levels did not change significantly with NMN supplementation, proteomic analysis revealed elevated levels of proteins associated with muscle remodeling and insulin sensitivity, suggesting an increase in NAD+ turnover. nih.gov Other research has shown that NMN can reverse age-related changes in the levels of key mitochondrial proteins. nih.gov
This multi-omics data helps build a comprehensive model of NMN's mechanism of action, from its initial metabolic conversion to its ultimate effects on gene expression and protein function.
Emerging Research Avenues in NMN Biology
The field of NMN research is rapidly evolving, with several exciting new avenues of investigation poised to deepen our understanding of NAD+ biology.
Gut Microbiome Interaction: A significant emerging area is the interplay between NMN, NAD+ metabolism, and the gut microbiota. nih.govnih.gov Research suggests that gut bacteria can metabolize NMN, potentially influencing its bioavailability and directing it toward different NAD+ synthesis pathways. nih.gov Furthermore, NMN supplementation has been shown to alter the composition of the gut microbiome, which may contribute to its beneficial effects. biorxiv.org Future studies will likely focus on elucidating these complex interactions and their therapeutic potential.
Modulation of the Immune System: The critical role of NAD+ in regulating immune responses is a burgeoning field of research. bioengineer.org Given that immune dysregulation is a hallmark of aging and many chronic diseases, understanding how NMN supplementation modulates immune cell function, inflammation, and immune metabolism is a high-priority research area. nih.gov
Sex-Specific Effects: Recent long-term studies in animal models have uncovered significant sex-dependent differences in the response to NMN supplementation. biorxiv.org For example, one study found that NMN improved metabolic health primarily in male mice, while it extended median lifespan in female mice. biorxiv.org Investigating the molecular basis for these sex-specific outcomes is crucial for the potential translation of NMN-based strategies to humans.
Targeting Specific Pathologies: While much research has focused on aging, studies are increasingly exploring the therapeutic potential of NMN in specific disease contexts, such as digestive system diseases, neurodegenerative disorders, and cardiovascular conditions. nih.govnih.govnih.gov This targeted approach aims to understand the precise mechanisms by which boosting NAD+ with NMN can ameliorate disease-specific pathologies.
Enzyme Engineering and Bioproduction: Advances in synthetic biology and metabolic engineering are opening new avenues for the efficient and cost-effective production of NMN. nih.govmdpi.com Researchers are engineering microorganisms like E. coli and lactic acid bacteria to create microbial factories for NMN biosynthesis, which could have significant implications for its availability as a research chemical and for other applications. nih.govnih.gov
Elucidating Novel NMN Transporters and Their Regulatory Mechanisms
A pivotal area of NMN research has been understanding how it enters cells to be converted into Nicotinamide Adenine Dinucleotide (NAD+). For years, a prevailing theory was that NMN had to be converted to Nicotinamide Riboside (NR) to cross the cell membrane before being converted back to NMN inside the cell. aginganddisease.orgnih.gov However, recent discoveries have challenged this model.
A significant breakthrough was the identification of a specific NMN transporter, an enzyme named Slc12a8. aginganddisease.orgnih.govmdpi.com Research in mice demonstrated that the Slc12a8 gene is highly expressed in the small intestine, suggesting a mechanism for direct NMN transport into cells from the gut. nih.govnih.gov This finding indicates that NMN can be a direct entry point into the NAD+ biosynthetic pathway. nih.gov The expression of Slc12a8 appears to be tissue-dependent, with studies noting its expression is significantly higher in the mouse small intestine compared to the brain or adipose tissue. nih.gov
The regulation of these transporters is a key topic of investigation. Research suggests that the body may upregulate NMN transporters as a compensatory mechanism. For instance, aging appears to prompt the intestine to increase the expression of the Slc12a8 transporter, forming a feedback loop to help restore declining NAD+ levels. mdpi.com Furthermore, there is evidence that the activity of NMN transport systems can be regulated in response to internal pyridine (B92270) nucleotide levels, presumably NAD+, as demonstrated in studies on Salmonella typhimurium. nih.govnih.gov This regulation involves the NadI protein, which modulates the activity of the NMN permease based on the cell's pyridine nucleotide status. nih.govnih.gov
Despite the discovery of Slc12a8, the topic of NMN transport remains an active area of research with some debate. Some studies have raised questions about the methods used in the initial identification and the quantitative importance of this transporter, highlighting the need for standardized protocols in NAD+ metabolism research. mdpi.comnih.gov Further studies are required to fully determine the physiological relevance of Slc12a8 and other potential transporters in various tissues and in humans. nih.govnih.gov
| Transporter/Protein | Proposed Function | Key Characteristics & Research Findings | References |
|---|---|---|---|
| Slc12a8 | Direct transport of NMN across the cell membrane. | Highly expressed in the mouse small intestine. nih.gov Expression may be upregulated with age as a feedback mechanism. mdpi.com Its discovery challenges the previous model of NMN needing conversion to NR for cell entry. aginganddisease.orgnih.gov | aginganddisease.orgnih.govnih.govmdpi.com |
| PnuC / NadI(T) | NMN transport system in bacteria (Salmonella typhimurium). | PnuC is the membrane-associated transport component. nih.govnih.gov NadI(T) is a regulatory protein that modulates permease activity in response to cellular pyridine levels. nih.govnih.gov | nih.govnih.gov |
| Equilibrative Nucleoside Transporters (ENTs) | Transport of Nicotinamide Riboside (NR) into cells. | Part of the indirect pathway where extracellular NMN may be converted to NR, transported by ENTs, and then converted back to NMN intracellularly. mdpi.comnih.gov | mdpi.comnih.gov |
Deeper Understanding of NMN's Role in Specific Cellular Compartments
The effects of NMN are deeply rooted in its conversion to NAD+, a coenzyme vital for processes in distinct subcellular locations, including the mitochondria, nucleus, and cytoplasm. longevitybox.co.uk Research is actively exploring the specific roles and regulatory mechanisms of the NMN-to-NAD+ pathway within these compartments.
Mitochondria: As the powerhouses of the cell, mitochondria are a major focus of NMN research. NMN supplementation has been shown to boost mitochondrial NAD+ pools. nih.gov This is significant because mitochondrial NAD+ is consumed by sirtuins, particularly SIRT3, a key protein in mitochondrial homeostasis. nih.gov Increased SIRT3 activity leads to the deacetylation of mitochondrial proteins, which can enhance mitochondrial efficiency, reduce the production of reactive oxygen species (ROS), and protect against oxidative stress. nih.govforyouth.co Studies have demonstrated that NMN can improve mitochondrial bioenergetics, support oxidative metabolism, and restore mitochondrial function in various models of age-related decline. nih.govcaringsunshine.comnih.gov
Nucleus and Cytoplasm: In the cytoplasm, NMN is synthesized from nicotinamide by the enzyme NAMPT and is also converted to NAD+. nih.govlongevitybox.co.uk This cytoplasmic NAD+ is essential for metabolic processes like glycolysis. longevitybox.co.uk In the nucleus, NAD+ is a critical substrate for enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins (e.g., SIRT1), which are central to DNA repair, chromatin remodeling, and gene expression. nih.govlongevitybox.co.ukwellbeingmagazine.com By supplying the building block for nuclear NAD+, NMN plays an indirect but crucial role in maintaining genomic stability and regulating cellular senescence. wellbeingmagazine.com
The distribution and maintenance of distinct NAD+ pools across these compartments are tightly regulated. longevitybox.co.uk The discovery of a mammalian mitochondrial NAD+ transporter, SLC25A51, has provided insight into how mitochondria receive intact NAD+. nih.govlongevitybox.co.uk However, the complete picture of how NAD+ precursors like NMN are handled within each compartment and transported between them is still being resolved. For instance, it remains unclear if mitochondria can directly convert nicotinamide back to NMN to sustain their internal NAD+ pool. nih.gov
| Cellular Compartment | Key Role of NMN/NAD+ | Associated Enzymes & Processes | References |
|---|---|---|---|
| Mitochondria | Boosts mitochondrial NAD+ pools, enhances energy production (ATP), and reduces oxidative stress. | SIRT3, SIRT4, SIRT5, Oxidative Phosphorylation, Manganese Superoxide (B77818) Dismutase. nih.govnih.govagereverse.ca | nih.govnih.govagereverse.ca |
| Nucleus | Serves as a substrate for NAD+-dependent enzymes involved in DNA repair and gene regulation. | SIRT1, Poly(ADP-ribose) polymerases (PARPs), Chromatin Remodeling, DNA Repair. nih.govlongevitybox.co.ukwellbeingmagazine.com | nih.govlongevitybox.co.ukwellbeingmagazine.com |
| Cytoplasm | Acts as an intermediate in the NAD+ salvage pathway and a substrate for NAD+ synthesis. | Nicotinamide phosphoribosyltransferase (NAMPT), NMNAT1, Glycolysis. nih.govlongevitybox.co.ukoup.com | nih.govlongevitybox.co.ukoup.com |
NMN in Inter-organ Communication and Systemic Metabolism Research
Beyond the cellular level, research is uncovering the role of NMN in complex, system-wide metabolic regulation and communication between different organs. When administered orally in animal studies, NMN is rapidly absorbed and distributed through the bloodstream to various peripheral tissues, where it effectively boosts NAD+ biosynthesis. nih.govnih.gov This systemic elevation of NAD+ has been shown to have beneficial effects on the metabolic function of multiple organs.
Key Organ Effects:
Skeletal Muscle: NMN supplementation has been shown to improve insulin sensitivity and signaling in skeletal muscle. nih.govnmn.com In prediabetic women, NMN treatment was found to enhance muscle insulin sensitivity and stimulate pathways related to muscle remodeling. nmn.com It may also improve mitochondrial oxidative metabolism in muscle tissue. nih.govnih.gov
Liver: Research indicates that NMN can ameliorate hepatic insulin resistance in diet-induced diabetic mice by restoring NAD+ levels and SIRT1 activity. nih.gov
Adipose Tissue: NMN has been shown to suppress age-related inflammation in adipose tissue. nih.gov In certain mouse models, oral NMN administration increased NAD+ biosynthesis and SIRT1 activity in fat tissue, helping to normalize multi-organ insulin resistance. nih.gov
Heart: Studies have reported that NMN can protect the mouse heart from ischemia and reperfusion injury. nih.gov
A conceptual framework known as "NAD World 3.0" has been proposed to explain these systemic effects. This model posits that aging and longevity are controlled by multi-layered feedback loops between the hypothalamus and peripheral tissues like skeletal muscle and adipose tissue. nih.gov NMN and the enzyme that produces it, eNAMPT (extracellular nicotinamide phosphoribosyltransferase), are key players in this inter-tissue communication network. nih.gov This research suggests that the body has a sophisticated system to regulate NAD+ homeostasis not just within cells, but across the entire organism to maintain physiological robustness. nih.gov
| Organ/Tissue | Observed Effects of NMN Supplementation in Research | Associated Metabolic Outcome | References |
|---|---|---|---|
| Skeletal Muscle | Improves insulin sensitivity and signaling; enhances mitochondrial oxidative phosphorylation. | Improved glucose uptake and utilization; potential for increased physical activity. | nih.govnih.govnmn.com |
| Liver | Ameliorates high-fat diet-induced insulin resistance; restores SIRT1 activity. | Improved hepatic glucose metabolism. | nih.govnih.gov |
| Adipose Tissue | Suppresses age-related inflammation; increases NAD+ biosynthesis. | Reduced systemic inflammation ("inflammaging"); improved insulin action. | nih.govnih.gov |
| Heart | Protects against ischemia and reperfusion injury in mice. | Enhanced cardiovascular resilience. | nih.govnih.gov |
| Brain | Improved neuronal function and survival in a mouse model of Alzheimer's disease. | Potential neuroprotective effects. | nih.gov |
Unresolved Questions and Future Research Trajectories for NMN Academic Study
Despite promising preclinical data, the academic study of NMN is characterized by numerous unresolved questions. The translation of findings from animal models to humans has yielded variable outcomes, highlighting the complexity of NAD+ biology and the need for further rigorous investigation. nih.govresearchgate.net
Key Unresolved Questions:
Human Efficacy and Variability: Why do clinical trials with NMN show inconsistent results? nih.gov There is significant inter-individual variability in the response to NMN supplementation, which may be influenced by factors such as genetics, sex, age, diet, lifestyle, and the composition of the gut microbiome. nih.govmedrxiv.org Future research needs to move towards personalized supplementation strategies. medrxiv.org
Long-Term Safety: While short-term studies have generally found NMN to be well-tolerated, comprehensive data on the safety of long-term administration in humans is lacking. earth.comresearchgate.net Questions remain about the effects of sustained elevation of NAD+ levels over months or years. earth.compubmed.ai
Transporter Mechanisms in Humans: The physiological relevance and regulation of the NMN transporter Slc12a8 in humans are not fully established. nih.gov It is crucial to understand how much NMN is transported directly versus being converted to NR, and how this varies across different human tissues. nih.govnih.gov
Tissue-Specific Effects: The impact of NMN supplementation appears to be tissue-specific. For example, some human studies have observed increased NAD+ levels in blood cells but not in muscle tissue. nmn.comnih.gov Elucidating the mechanisms behind these differences is a key future research direction.
Potential Risks: The role of elevated NAD+ in certain pathological conditions, particularly cancer, requires careful consideration. Because NAD+ is essential for cellular proliferation and DNA repair, there are concerns that NMN supplementation could potentially support the survival and growth of precancerous or tumor cells. pubmed.ai
Future Research Trajectories: To address these questions, future academic study on NMN should prioritize:
Large-Scale, Long-Term Clinical Trials: Well-designed, placebo-controlled human trials with larger cohorts and longer durations are essential to definitively assess the efficacy and safety of NMN. researchgate.netmedrxiv.org
Mechanistic Studies: Deeper investigation into the molecular mechanisms of NMN transport, tissue-specific metabolism, and its precise role in inter-organ communication is needed. nih.govacs.org
Biomarker Identification: Identifying reliable biomarkers to predict and monitor individual responses to NMN supplementation will be critical for developing personalized approaches. examine.com
Standardized Methodologies: The field would benefit from the adoption of standardized analytical methods for quantifying NMN and its metabolites to ensure the reproducibility and comparability of results across different studies. mdpi.com
The enthusiasm for NMN's potential must be balanced with a rigorous, evidence-based approach to fully understand its biological role and therapeutic possibilities. examine.com
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for β-NRMP, and how do they influence experimental reproducibility?
- Methodological Answer : β-NRMP synthesis involves chemical and enzymatic routes. Chemical synthesis often employs phosphate group conjugation to nicotinamide riboside via phosphorylation agents like POCl₃ or enzymatic catalysis . For reproducibility, ensure precise control of reaction conditions (e.g., pH, temperature) and validate intermediates using HPLC or NMR. Makarov and Migaud (2019) highlight that protecting-group strategies are critical to avoid side reactions in chemical synthesis . Enzymatic methods (e.g., using nicotinamide riboside kinases) require optimization of enzyme activity and cofactor availability .
Q. How does β-NRMP stability vary under different storage and experimental conditions?
- Methodological Answer : Stability is pH- and temperature-dependent. Zarei et al. (2021) demonstrated that β-NRMP degrades rapidly in aqueous solutions at pH > 7.0 due to hydrolysis of the phosphate ester bond . For long-term storage, lyophilized forms stored at -80°C are recommended. During experiments, use buffered solutions (pH 6.0–6.5) and avoid prolonged exposure to room temperature. Stability assays should include mass spectrometry or UV-Vis spectroscopy to monitor degradation products .
Q. What analytical methods are most reliable for quantifying β-NRMP in biological matrices?
- Methodological Answer : LC-MS/MS is the gold standard for quantification due to its sensitivity and specificity. Chromatographic separation (C18 columns) with mobile phases containing volatile buffers (e.g., ammonium formate) minimizes ion suppression. Yang et al. (2019) validated a method with a limit of detection (LOD) of 0.1 nM in cell lysates . For low-resource settings, enzymatic assays using NAD+-specific biosensors can be used but require calibration against LC-MS data .
Advanced Research Questions
Q. How does β-NRMP enhance cellular NAD+ levels, and what experimental models best capture its kinetics?
- Methodological Answer : β-NRMP is phosphorylated intracellularly to NAD+ via nicotinamide riboside kinases (NRKs). Yang et al. (2020) identified adenosine kinase as a critical enzyme in this pathway using NRK1/2 knockout models . To study kinetics, use isotope-labeled β-NRMP (e.g., ¹³C-ribose) combined with time-course LC-MS. Primary hepatocytes or in vivo tracer studies in mice provide robust models for assessing tissue-specific NAD+ flux .
Q. What mechanisms underlie contradictory findings on β-NRMP bioavailability across studies?
- Methodological Answer : Discrepancies arise from differences in administration routes (oral vs. intravenous) and host factors (e.g., gut microbiota composition). Zarei et al. (2021) found that β-NRMP trioleate formulations improve oral bioavailability by resisting degradation in the gastrointestinal tract . To resolve contradictions, standardize delivery methods and use germ-free animal models to isolate microbiota effects .
Q. How can enzymatic synthesis of β-NRMP be optimized for high yield and scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
